CHO-CH2-PEG1-CH2-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-(2-oxoethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYJANEMAVRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Heterobifunctional Linker: CHO-CH2-PEG1-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, CHO-CH2-PEG1-CH2-Boc. This molecule is a cornerstone in the development of advanced bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its principal applications. Furthermore, it outlines representative experimental protocols for its synthesis and use, and presents its mechanism of action within the context of targeted protein degradation.
Introduction
This compound, systematically named tert-butyl (2-(2-oxoethoxy)ethyl)carbamate, is a specialized chemical linker molecule. It features three key functional components: a reactive aldehyde group (CHO), a single polyethylene glycol (PEG) unit providing spacing and solubility, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities makes it an invaluable tool in medicinal chemistry and drug discovery, particularly as a building block for PROTACs.[][2]
PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[] The linker element, for which this compound is a prime example, plays a critical role in bridging the target protein and an E3 ubiquitin ligase, thereby initiating the degradation process.
Chemical Structure and Properties
The structure of this compound is characterized by its bifunctional nature, enabling sequential or orthogonal conjugation strategies. The terminal aldehyde provides a reactive handle for coupling with amine-containing molecules, while the Boc-protected amine can be deprotected to reveal a primary amine for further functionalization.
Physicochemical and Characterization Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 2230956-95-1 | [2][3] |
| Molecular Formula | C₁₀H₁₈O₅ | |
| Molecular Weight | 218.25 g/mol | |
| SMILES | O=C(OC(C)(C)C)COCCOCC=O | |
| Purity | Typically ≥95% - 98% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, Chloroform | |
| Storage Conditions | -20°C, under dry and inert atmosphere |
Core Application: PROTAC Synthesis and Mechanism of Action
The primary application of this compound is as a linker in the synthesis of PROTACs. A PROTAC molecule consists of three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.
Role in PROTAC Assembly
The aldehyde group of this compound can be reacted with an amine-containing molecule (either the POI ligand or the E3 ligase ligand) via reductive amination to form a stable secondary amine bond. Subsequently, the Boc protecting group can be removed under acidic conditions to expose the primary amine, which is then available to be coupled to the second ligand, completing the PROTAC structure.
Mechanism of Action of PROTACs
Once assembled, the resulting PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
References
An In-depth Technical Guide to the Synthesis of Aldehyde-PEG-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and versatile protocol for the synthesis of aldehyde-PEG-Boc linkers. These heterobifunctional linkers are critical components in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), by enabling the precise and controlled attachment of molecules. This document outlines the synthetic strategy, detailed experimental protocols, and methods for purification and characterization.
Synthetic Strategy Overview
The synthesis of an aldehyde-PEG-Boc linker from a commercially available polyethylene glycol (PEG) diol involves a multi-step process. The core strategy is to first selectively protect one of the terminal hydroxyl groups, allowing for the differential functionalization of the other terminus. The free hydroxyl group is then converted to a Boc-protected amine, and finally, the protected hydroxyl group is deprotected and oxidized to yield the desired aldehyde functionality.
A common synthetic pathway commences with the monoprotection of a PEG diol, for instance, with a trityl (Trt) or a tert-butyldimethylsilyl (TBDMS) group. The remaining free hydroxyl group is then activated, typically by conversion to a mesylate or tosylate, which is a good leaving group. This activated group subsequently undergoes nucleophilic substitution with sodium azide to introduce an azide moiety. The azide is then reduced to a primary amine, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. The final steps involve the deprotection of the trityl or silyl group to reveal the primary alcohol, which is then oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or through a Swern oxidation.
An alternative and often more direct route involves starting with a commercially available Boc-NH-PEG-OH linker and directly oxidizing the terminal hydroxyl group to an aldehyde. This approach significantly shortens the synthesis.
Experimental Protocols
This section details the experimental procedures for the synthesis of an aldehyde-PEG-Boc linker, starting from a commercially available Boc-NH-PEG-OH precursor. This method is highlighted for its efficiency and high yield.
Oxidation of Boc-NH-PEG-OH to Boc-NH-PEG-CHO using Dess-Martin Periodinane (DMP)
This protocol describes a mild and efficient method for the oxidation of the primary alcohol of a Boc-protected amino-PEG to an aldehyde.
Materials:
-
Boc-NH-PEG-OH (e.g., MW 2000 Da)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two phases become clear.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Boc-NH-PEG-CHO.
Characterization
The final product should be characterized to confirm its structure and purity.
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the aldehyde proton (typically a singlet around 9.8 ppm) and the Boc protecting group protons (a singlet around 1.4 ppm), along with the characteristic PEG backbone protons (a multiplet around 3.6 ppm).
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the final product.[1]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of aldehyde-PEG-Boc linkers.
| Parameter | Value |
| Starting Material | Boc-NH-PEG-OH (MW 2000 Da) |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | >90% |
| Purity (Post-Purification) | >95% (determined by HPLC) |
Table 1: Summary of a Typical Oxidation Reaction of Boc-NH-PEG-OH to Boc-NH-PEG-CHO.
| Technique | Key Observations |
| ¹H NMR | - Aldehyde proton (CHO): ~9.8 ppm (singlet)- PEG backbone (-CH₂CH₂O-): ~3.6 ppm (multiplet)- Boc group (-C(CH₃)₃): ~1.4 ppm (singlet) |
| Mass Spec | - Confirms the expected molecular weight of the Boc-NH-PEG-CHO product. The observed mass should correspond to the calculated mass based on the PEG chain length.[1] |
Table 2: Summary of Characterization Data for Boc-NH-PEG-CHO.
Visualizations
Synthetic Pathway
The following diagram illustrates the key chemical transformation in the synthesis of an aldehyde-PEG-Boc linker from a Boc-protected amino-PEG alcohol.
Caption: Oxidation of Boc-NH-PEG-OH to Boc-NH-PEG-CHO.
Experimental Workflow
The diagram below outlines the major steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification.
Logical Relationship of Components
This diagram illustrates the functional components of the final aldehyde-PEG-Boc linker.
Caption: Functional components of the linker.
References
A Technical Guide to CHO-CH2-PEG1-CH2-Boc: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of CHO-CH2-PEG1-CH2-Boc, a heterobifunctional linker critical in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development, offering insights into its characteristics and potential applications.
Core Chemical Properties
This compound, systematically named tert-butyl (2-(2-oxoethoxy)ethyl)carbamate, is a versatile molecule incorporating a short polyethylene glycol (PEG) spacer, a reactive aldehyde group, and a Boc-protected amine. This unique combination of functional groups makes it an important building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2230956-95-1 |
| Molecular Formula | C10H18O5 |
| Molecular Weight | 218.25 g/mol |
| Appearance | White to off-white solid or semi-solid |
| SMILES | O=C(OC(C)(C)C)NCCOCC=O |
Solubility Profile
The solubility of a linker is a critical parameter in drug design and development, influencing its reactivity, purification, and the pharmacokinetic properties of the final conjugate. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from the general characteristics of PEGylated compounds.
PEG aldehydes are known for their hydrophilic nature, which generally imparts good water solubility. The presence of the Boc protecting group, however, introduces a degree of lipophilicity. Therefore, this compound is expected to be soluble in a range of common laboratory solvents.
| Solvent | Expected Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble |
| Alcohols (e.g., Ethanol, Methanol) | Less Soluble |
| Toluene | Less Soluble |
| Ether | Not Soluble |
It is important to note that the solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Experimental Protocols
General Protocol for Solubility Determination
A general experimental protocol to determine the solubility of this compound in a specific solvent is outlined below. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a sensitive balance
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Tightly cap the vial and vortex the mixture vigorously for 2 minutes.
-
Place the vial in a constant temperature shaker and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Quantify the concentration of this compound in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by using a calibrated HPLC method.
-
The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).
Applications in PROTAC Synthesis
This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The aldehyde group of this compound can be chemoselectively reacted with an amine-containing ligand for the target protein or the E3 ligase through reductive amination. The Boc-protected amine can then be deprotected under acidic conditions to reveal a primary amine, which can be coupled to the other ligand.
Below is a logical workflow illustrating the role of this compound in the synthesis of a PROTAC.
Caption: A logical workflow for the synthesis of a PROTAC using this compound as a linker.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. The work should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of targeted therapies. Its defined structure, including a PEG spacer, a reactive aldehyde, and a protected amine, provides a versatile platform for the construction of complex molecules like PROTACs. Understanding its chemical properties and solubility is crucial for its effective application in the synthesis of novel drug candidates. This guide provides a foundational understanding to aid researchers in their drug discovery and development endeavors.
Navigating the Reactivity: A Technical Guide to the Stability and Storage of Aldehyde PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The expanding role of Polyethylene Glycol (PEG) linkers in drug delivery, bioconjugation, and surface modification has underscored the critical need for a thorough understanding of their chemical stability. Among these, aldehyde-functionalized PEG linkers are prized for their specific reactivity towards primary amines, enabling the controlled assembly of complex bioconjugates.[1] However, the very reactivity that makes the terminal aldehyde group valuable also renders it susceptible to degradation, potentially compromising experimental outcomes and the efficacy of therapeutic products. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of aldehyde PEG linkers.
Factors Influencing Stability and Potential Degradation Pathways
The stability of an aldehyde PEG linker is primarily influenced by four key factors: temperature, moisture, light, and oxygen.[2] Improper management of these conditions can lead to the degradation of the aldehyde functionality, thereby reducing its conjugation efficiency.
Temperature: Elevated temperatures accelerate the rate of all potential degradation reactions.[2] Long-term storage at room temperature is not recommended as it can lead to a significant loss of reactivity over time.
Moisture: The aldehyde group can exist in equilibrium with its hydrate form in the presence of water. While this is a reversible process, moisture can also facilitate other degradation pathways.[2] Therefore, maintaining a dry environment is crucial.
Light: Exposure to light, particularly UV light, can promote the degradation of reactive chemical compounds like aldehyde PEG linkers.[2]
Oxygen: The aldehyde group is susceptible to oxidation, which converts it into a non-reactive carboxylic acid. This is a major degradation pathway and is accelerated by the presence of atmospheric oxygen.
The primary degradation pathway for aldehyde PEG linkers is the oxidation of the terminal aldehyde to a carboxylic acid. Other potential degradation products, especially under forced conditions, can include smaller aldehydes like formaldehyde and acetaldehyde, which may arise from side reactions.
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of aldehyde PEG linkers, strict adherence to the following storage and handling protocols is essential.
Storage Conditions
A summary of the optimal long-term storage conditions for aldehyde PEG linkers is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Protects the aldehyde group from oxidation by atmospheric oxygen. |
| Moisture | Tightly sealed container with desiccant | Prevents hydration of the aldehyde and moisture-facilitated degradation. |
| Light | In the dark or in an amber vial | Prevents light-induced degradation. |
Handling Procedures
Proper handling is critical to prevent degradation upon use.
| Step | Procedure | Rationale |
| 1. Equilibration | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. |
| 2. Environment | Use in a controlled environment with low humidity if possible. | Minimizes exposure to moisture. |
| 3. Dispensing | After dispensing the desired amount, backfill the container with inert gas before resealing. | Maintains the inert atmosphere for long-term storage. |
| 4. Solution Preparation | Prepare solutions fresh and use them promptly. | Avoids degradation in solution. |
Bioconjugation with Aldehyde PEG Linkers: The Schiff Base Reaction
Aldehyde PEG linkers are commonly used to conjugate with molecules containing primary amines, such as proteins, peptides, and certain small molecules. This reaction proceeds via a two-step mechanism:
-
Schiff Base Formation: The aldehyde group reacts with a primary amine to form an imine, also known as a Schiff base. This reaction is reversible.
-
Reductive Amination: The resulting Schiff base is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
The optimal pH for the initial Schiff base formation is typically between 6.5 and 8.0.
Experimental Protocols
Stability Assessment via DNPH Derivatization and HPLC Analysis
This protocol describes a method to assess the stability of an aldehyde PEG linker by quantifying the aldehyde content over time. The method involves derivatizing the aldehyde with 2,4-dinitrophenylhydrazine (DNPH), which reacts to form a stable hydrazone that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Aldehyde PEG linker sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid (HClO₄), 1 M
-
Water, HPLC grade
-
Vortex mixer
-
Incubator or water bath
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
DNPH Solution Preparation: Prepare a saturated solution of DNPH in acetonitrile.
-
Sample Solution Preparation: Accurately weigh and dissolve the aldehyde PEG linker sample in acetonitrile to a known concentration (e.g., 10 mg/mL).
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample solution with 400 µL of the DNPH solution.
-
Add 50 µL of 1 M perchloric acid to catalyze the reaction.
-
Vortex the mixture and incubate at room temperature for approximately 1 hour in the dark.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, add 450 µL of a 50:50 (v/v) mixture of water and acetonitrile to stop the reaction and prepare the sample for injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The separation can be achieved using a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Monitor the elution at a wavelength suitable for the DNPH derivative (e.g., 360 nm).
-
-
Data Analysis:
-
The peak corresponding to the DNPH derivative of the intact aldehyde PEG linker should be the major peak.
-
The stability of the linker can be assessed by tracking the decrease in the area of this main peak over time under specific storage conditions. The appearance and increase of impurity peaks can also be monitored.
-
General Protocol for Protein PEGylation
This protocol provides a general framework for the conjugation of an aldehyde PEG linker to a protein.
Materials:
-
Protein with accessible primary amine groups
-
Aldehyde PEG linker
-
Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH₃CN) solution (prepare fresh)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Solution Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Aldehyde PEG Linker Stock Solution Preparation: Allow the vial of the aldehyde PEG linker to come to room temperature before opening. Under anhydrous conditions, dissolve the desired amount in anhydrous DMSO or DMF.
-
Schiff Base Formation: Add the aldehyde PEG linker stock solution to the protein solution to achieve the desired molar excess (a 10-50 fold molar excess is a common starting point). Gently mix and allow the reaction to proceed for 30 minutes to 2 hours at room temperature.
-
Reduction: Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted aldehyde groups by adding a small molecule with a primary amine, such as Tris buffer or glycine.
-
Purification: Purify the PEGylated protein conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted PEG linker and other reagents.
Visualizations
Caption: Recommended workflow for handling and potential degradation of Aldehyde PEG Linkers.
Caption: Reaction pathway for bioconjugation using an Aldehyde PEG Linker.
References
CHO-CH2-PEG1-CH2-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the characteristics, application, and underlying principles of the PEG-based PROTAC linker, CHO-CH2-PEG1-CH2-Boc. This linker is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C10H18O5 | [1] |
| Molecular Weight | 218.25 | [1] |
| CAS Number | 2230956-95-1 | |
| Description | A PEG-based PROTAC linker.[2][3][4] |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The following diagram illustrates this signaling pathway.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation. The linker, such as this compound, plays a crucial role in this process by connecting the target protein-binding ligand to the E3 ligase-binding ligand. The general workflow is depicted below.
References
A Technical Guide to CHO-CH2-PEG1-CH2-Boc: A Heterobifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker CHO-CH2-PEG1-CH2-Boc, identified by the CAS number 2230956-95-1. This linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This document details the chemical properties, applications, and relevant experimental considerations for the effective use of this linker in the synthesis of PROTACs and other bioconjugates.
Introduction to this compound
This compound, also known by its systematic name tert-butyl 2-[2-(2-oxoethoxy)ethoxy]acetate, is a polyethylene glycol (PEG)-based linker molecule.[1] It possesses two distinct functional groups: a terminal aldehyde (CHO) and a tert-butyloxycarbonyl (Boc)-protected amine. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an ideal component in the modular synthesis of PROTACs.
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for planning synthetic routes, purification procedures, and for understanding the linker's contribution to the overall characteristics of the final PROTAC molecule.
| Property | Value | Reference |
| CAS Number | 2230956-95-1 | |
| Molecular Formula | C10H18O5 | |
| Molecular Weight | 218.25 g/mol | |
| Synonym | tert-butyl 2-[2-(2-oxoethoxy)ethoxy]acetate | |
| Appearance | Not specified (likely a liquid or oil) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The aldehyde and Boc-protected amine functionalities of this compound allow for a versatile range of bioconjugation strategies. The aldehyde group can react with primary amines via reductive amination or with hydrazides and aminooxy groups to form hydrazones and oximes, respectively. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid or an activated ester.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a general experimental workflow.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocol: Reductive Amination and Amide Coupling
This protocol provides a more detailed, though generalized, procedure for the synthesis of a PROTAC using this compound. Note: Reaction conditions, stoichiometry, and purification methods should be optimized for specific POI and E3 ligase ligands.
Step 1: Conjugation of the POI Ligand to the Aldehyde Terminus of the Linker
-
Dissolve the POI ligand containing a primary amine in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Add this compound to the solution in a 1:1 to 1.2:1 molar ratio.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB), in slight excess (e.g., 1.5 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours.
-
Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by flash column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified POI-linker conjugate from Step 1 in a solution of trifluoroacetic acid (TFA) in an anhydrous solvent (e.g., 20-50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure. The crude product can be used directly in the next step or purified if necessary.
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve the deprotected POI-linker conjugate from Step 2 and the E3 ligase ligand containing a carboxylic acid in an anhydrous aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent, such as HATU or HBTU (e.g., 1.2 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (e.g., 2-3 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Signaling Pathway: PROTAC Mechanism of Action
The primary function of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This process is a key part of the ubiquitin-proteasome system, a major pathway for regulated protein degradation in eukaryotic cells.
The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: The catalytic cycle of a PROTAC.
The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting catalytically.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs and other bioconjugates. Its defined length, hydrophilic PEG spacer, and orthogonal reactive groups provide researchers with a powerful tool for the rational design and construction of molecules for targeted protein degradation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this linker in drug discovery and chemical biology research. As the field of targeted protein degradation continues to evolve, the development and application of well-defined linkers like this compound will remain a critical component of successful therapeutic design.
References
The Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible, biocompatible spacers to connect biomolecules with other moieties such as drugs, imaging agents, or nanoparticles.[1] This guide provides a comprehensive technical overview of the fundamental role of PEG linkers in the development of advanced biotherapeutics. We will explore the core properties of PEG, delve into the various linker architectures and chemistries, and analyze their profound impact on the pharmacokinetics, immunogenicity, and overall efficacy of bioconjugates. This document includes structured data tables for quantitative comparison, detailed experimental protocols for key conjugation and analysis techniques, and logical diagrams to visualize complex workflows and relationships, offering a critical resource for professionals in the field.
Introduction to PEG and Bioconjugation
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single, functional hybrid. This technique is central to creating advanced therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems.[1] The choice of the linker—the molecular bridge connecting the components—is critical to the success of the conjugate.
Polyethylene glycol (PEG) has emerged as the gold-standard linker material in biopharmaceutical development.[2] PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[3] Its use in biological applications dates to the 1970s, when it was first conjugated to proteins to extend circulation time and reduce immunogenicity.[3] PEG linkers are valued for their water solubility, lack of toxicity, and low immunogenicity. The process of covalently attaching PEG chains to a molecule is known as PEGylation . This modification enhances the stability, solubility, and half-life of therapeutic compounds, making them more effective for clinical use.
Core Properties and Advantages of PEG Linkers
The widespread adoption of PEG linkers stems from a unique combination of physicochemical properties that confer significant therapeutic advantages.
-
Enhanced Solubility: The hydrophilic nature of PEG, with its repeating ethylene oxide units forming hydrogen bonds with water, can dramatically increase the solubility of hydrophobic drugs or proteins. This is critical for formulation and bioavailability.
-
Reduced Immunogenicity and Antigenicity: PEG chains form a flexible, hydrophilic shield around the bioconjugate. This "stealth" effect masks immunogenic epitopes on the molecule's surface, reducing the likelihood of an immune response and recognition by neutralizing antibodies.
-
Improved Pharmacokinetics (PK): PEGylation significantly increases the hydrodynamic radius of a molecule. This larger size reduces renal clearance, thereby extending the circulation half-life of the drug in the bloodstream. This allows for less frequent dosing, improving patient compliance.
-
Increased Stability: The protective hydration shell created by PEG sterically hinders the approach of proteolytic enzymes, enhancing the bioconjugate's stability against degradation.
-
Biocompatibility and Low Toxicity: PEG is a non-toxic, non-immunogenic polymer approved by the FDA for a wide range of biomedical applications.
However, it is important to note that immune responses to PEG itself, leading to the formation of anti-PEG antibodies, have been observed. This can lead to an "accelerated blood clearance" (ABC) phenomenon upon repeated administration and, in rare cases, hypersensitivity reactions.
Structural Classification of PEG Linkers
PEG linkers are not monolithic; their architecture is a key design parameter that dictates the final properties of the bioconjugate.
3.1. Linear vs. Branched PEG Linkers
-
Linear PEGs: These are straight-chain polymers with functional groups at one or both ends (monofunctional or bifunctional). They are the most common type, offering simplicity and predictability. An example is Pegasys® (peginterferon alfa-2a), which uses a linear PEG to treat hepatitis C.
-
Branched PEGs: These structures feature multiple PEG arms extending from a central core. This architecture provides a superior shielding effect compared to linear PEGs of the same molecular weight, leading to enhanced stability and a more pronounced increase in circulation half-life. Y-shaped PEGs are a common type of branched linker used to improve in-vivo stability.
3.2. Monodisperse vs. Polydisperse PEGs
-
Polydisperse PEGs: Traditional PEG synthesis results in a mixture of polymers with a distribution of molecular weights. This heterogeneity can lead to batch-to-batch variability in the final bioconjugate.
-
Monodisperse PEGs (dPEG®): These are discrete PEG linkers with an exact, single molecular weight. Their use enables the precise and reproducible manufacturing of bioconjugates, which is a critical requirement for therapeutic applications.
3.3. Cleavable vs. Non-Cleavable PEG Linkers
The stability of the bond connecting the PEG linker to the payload is a crucial design choice, especially in drug delivery.
-
Non-Cleavable Linkers: These form a stable bond that does not break down under physiological conditions. The payload is typically released only after the entire bioconjugate (e.g., an antibody) is internalized by a target cell and degraded within the lysosome. This approach offers greater stability in circulation and reduces off-target toxicity.
-
Cleavable Linkers: These linkers are engineered with specific chemical bonds that are designed to break under certain physiological conditions. This allows for targeted release of the payload at the site of action. Common cleavage mechanisms include:
-
Acid-Sensitive Bonds (e.g., Hydrazones): Cleaved in the acidic environment of endosomes, lysosomes, or the tumor microenvironment.
-
Reductively Cleaved Bonds (e.g., Disulfides): Cleaved by high intracellular concentrations of glutathione.
-
Enzymatically Cleaved Bonds (e.g., Peptides): Cleaved by specific proteases (like cathepsin B) that are often overexpressed in tumor cells.
-
The choice between a cleavable and non-cleavable linker depends entirely on the therapeutic strategy.
Caption: Logical flow of cleavable vs. non-cleavable linker action in ADCs.
Chemistry of PEGylation
PEG linkers are functionalized with a wide variety of reactive groups to enable covalent conjugation to specific functional groups on biomolecules. The choice of chemistry depends on the available amino acids (or other groups) on the target molecule and the desired site-specificity of the conjugation.
| Target Functional Group | PEG Reactive Group | Resulting Linkage | Common Use Case |
| Amine (-NH₂) e.g., Lysine | NHS Ester | Amide | Most common method for protein PEGylation. |
| Thiol (-SH) e.g., Cysteine | Maleimide | Thioether | Site-specific conjugation to engineered cysteines. |
| Carboxyl (-COOH)e.g., Asp/Glu | Amine (with EDC/NHS) | Amide | Conjugation to acidic residues. |
| Azide (-N₃) (non-native) | Alkyne / DBCO | Triazole | Bioorthogonal "Click Chemistry" for high specificity. |
| Aldehyde/Ketone *(e.g., oxidized sugars)*** | Hydrazide | Hydrazone | Site-specific labeling of glycoproteins. |
Quantitative Impact of PEG Linkers
The physical properties of the PEG linker, particularly its molecular weight (size) and architecture, have a direct and quantifiable impact on the resulting bioconjugate's performance.
5.1. Impact of PEG Size on Pharmacokinetics
Generally, increasing the molecular weight of the PEG linker leads to a longer circulation half-life and reduced clearance. However, this effect is not always linear and must be optimized for each specific molecule, as excessive PEGylation can sometimes hinder biological activity.
| Bioconjugate System | PEG Size (kDa) | Effect on Zeta Potential (mV) | Effect on Liver Uptake (% Dose) | Reference |
| DNA Polyplex | 2 | +28 to +30 | High | |
| DNA Polyplex | 5 | +10 | Moderate | |
| DNA Polyplex | 10 | +10 | Moderate | |
| DNA Polyplex | 20 | +5 | Low | |
| DNA Polyplex | 30 | 0 | 13% (Very Low) |
This table demonstrates that as PEG length increases, it more effectively masks the positive charge of the polyplex, leading to a near-neutral zeta potential and significantly reduced uptake by the liver's Kupffer cells.
5.2. Impact of PEG Architecture and Density
Branched PEGs and higher surface densities of PEG on nanoparticles provide more effective shielding.
| Nanoparticle System | PEG Architecture/Density | Effect on Pharmacokinetics | Reference |
| Chitosan NP | Linear, Low Density (DS 4.1%) | Lower AUC | |
| Chitosan NP | Linear, High Density (DS 40.3%) | Higher AUC (prolonged circulation) | |
| Protein Nanocarrier | Linear PEG | Standard Shielding | |
| Protein Nanocarrier | Branched PEG | Superior Shielding, Lower Anti-PEG IgM |
AUC (Area Under the Curve) reflects the total drug exposure over time. A higher AUC indicates longer circulation.
Experimental Protocols
6.1. Protocol: NHS-Ester PEGylation of a Protein
This protocol describes a general method for conjugating an amine-reactive PEG-NHS ester to a protein, targeting lysine residues.
Materials:
-
Protein of interest (e.g., Lysozyme) in a suitable buffer (e.g., PBS, pH 7.4).
-
mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS ester.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size Exclusion Chromatography (SEC) column.
-
Analysis Equipment: SDS-PAGE system, MALDI-TOF Mass Spectrometer.
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.
-
Conjugation Reaction:
-
Add the dissolved PEG reagent to the protein solution. A molar excess of PEG (e.g., 5:1 to 20:1 PEG:protein) is typically used. The optimal ratio must be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range from 30 minutes to 2 hours.
-
-
Reaction Quenching: Add the quenching buffer (e.g., to a final concentration of 50 mM Tris) to hydrolyze any unreacted PEG-NHS ester. Let it sit for 15-30 minutes.
-
Purification:
-
Load the reaction mixture onto a pre-equilibrated SEC column (e.g., Sephacryl S-200 or Superdex 200).
-
Elute with PBS or a suitable storage buffer.
-
Collect fractions and monitor the eluate by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.
-
-
Characterization:
-
SDS-PAGE: Analyze the collected fractions. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF): Confirm the mass of the conjugate to determine the number of PEG chains attached.
-
Activity Assay: Perform a relevant biological assay to confirm that the conjugate has retained its desired function.
-
// Nodes Start [label="Start: Purified Protein\n(& Buffer Exchange)", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Prepare Amine-Reactive\nPEG-NHS Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Conjugation Reaction\n(Protein + PEG-NHS)\npH 7.2-8.0", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(e.g., Tris Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Size Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE\n(Verify MW Shift)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(Confirm Conjugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Functional Assay\n(Confirm Activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Final PEGylated\nBioconjugate", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reaction [color="#202124"]; Reagent -> Reaction [color="#202124"]; Reaction -> Quench [color="#202124"]; Quench -> Purify [color="#202124"]; Purify -> Characterize [color="#202124"]; Characterize -> SDS_PAGE [label=" Analysis", color="#5F6368"]; Characterize -> MS [color="#5F6368"]; Characterize -> Activity [color="#5F6368"]; {SDS_PAGE, MS, Activity} -> End [style=dashed, color="#5F6368"]; }
Caption: Experimental workflow for NHS-ester based protein PEGylation.
6.2. Protocol: In Vivo Pharmacokinetic Analysis
This protocol outlines a general procedure for comparing the PK profile of a PEGylated bioconjugate to its unmodified parent molecule in a rodent model.
Materials:
-
Test Articles: Unmodified parent molecule and PEGylated conjugate.
-
Animal Model: e.g., Sprague Dawley rats or BALB/c mice.
-
Administration Route: Typically intravenous (i.v.) via tail vein injection.
-
Blood Collection Supplies: Heparinized or EDTA-coated microtubes.
-
Analytical Method: ELISA, LC-MS, or other validated quantitative assay specific to the molecule.
Methodology:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing:
-
Divide animals into groups (e.g., n=3-5 per group per time point).
-
Administer a single i.v. bolus dose of either the unmodified or PEGylated molecule at a defined concentration (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h).
-
Process blood to collect plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the test article in each plasma sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each group.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
t½ (half-life): Time for plasma concentration to decrease by half.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
-
Conclusion
PEG linkers are a foundational technology in bioconjugation, enabling the development of safer and more effective biopharmaceuticals. By leveraging their unique properties, researchers can significantly improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The choice of PEG architecture—linear vs. branched, cleavable vs. non-cleavable—and the specific conjugation chemistry are critical design parameters that must be optimized for each application. As the field moves towards more complex and targeted therapies, the rational design and application of advanced PEG linkers will continue to be a cornerstone of innovation in drug development.
// Edges p1 -> e1 [color="#202124", style=bold]; p2 -> e2 [color="#202124", style=bold]; p3 -> e2 [color="#202124"]; p3 -> e3 [color="#202124", style=bold]; p3 -> e4 [color="#202124"]; p4 -> e3 [color="#202124"]; p4 -> e5 [color="#202124", style=bold]; }
Caption: Relationship between PEG properties and their therapeutic effects.
References
Bifunctional Poly(ethylene glycol) Reagents: A Technical Guide to Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of bifunctional Poly(ethylene glycol) (PEG) reagents. Bifunctional PEGs are crucial tools in bioconjugation, drug delivery, and biomaterial science, enabling the crosslinking of molecules, surface modification, and the formation of complex architectures such as antibody-drug conjugates (ADCs) and hydrogels.[1][2] Understanding their fundamental properties is paramount for the successful design and execution of experiments and the development of novel therapeutics.
Core Physical and Chemical Characteristics
The utility of bifunctional PEG reagents is dictated by a combination of their physical and chemical properties. These characteristics influence their behavior in solution, reactivity towards target molecules, and the ultimate properties of the resulting conjugate.
Physical Properties
The physical properties of PEG reagents are largely determined by the length of the polyethylene glycol chain.
Table 1: Summary of Key Physical Properties of Bifunctional PEG Reagents
| Property | Typical Range/Value | Significance in Application |
| Molecular Weight (MW) | 200 Da - 40 kDa | Influences solubility, hydrodynamic volume, circulation half-life of conjugates, and steric hindrance during conjugation.[3][4] |
| Polydispersity Index (PDI) | Monodisperse (PDI ≈ 1) to Polydisperse (PDI > 1.1) | A lower PDI indicates a more homogeneous product, which is critical for therapeutic applications to ensure batch-to-batch consistency.[] |
| Solubility | High in water and many organic solvents (e.g., DMF, DCM, Toluene, Acetonitrile). | Facilitates reaction in various buffer systems and subsequent purification steps. Hydrophobic end-groups can reduce water solubility. |
| Physical Form | Low MW (<1 kDa): Viscous liquid or waxy solid. High MW (>1 kDa): White, crystalline powder. | Dictates handling and dissolution procedures. |
Chemical Properties and Reactivity of Common Functional Groups
The chemical characteristics of bifunctional PEG reagents are defined by their terminal functional groups, which determine their reactivity and the types of chemical bonds they can form.
Table 2: Reactivity and Characteristics of Common Bifunctional PEG End Groups
| Functional Group | Target Moiety | Reaction pH | Resulting Linkage | Key Considerations |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 7.0 - 9.0 | Amide | Susceptible to hydrolysis at higher pH, which competes with the amine reaction. Amine-free buffers are required. |
| Maleimide | Thiols (-SH) | 6.5 - 7.5 | Thioether | The resulting thiosuccinimide ring can undergo hydrolysis, which can be desirable or undesirable depending on the application. The reaction is generally fast. |
| Aldehyde | Primary Amines (-NH₂) | ~7.0 (for Schiff base formation), followed by reduction | Secondary Amine | Forms a reversible Schiff base that is stabilized by a reducing agent (e.g., sodium cyanoborohydride). |
| Thiol | Maleimides, other thiols | 6.5 - 7.5 (for maleimide), Oxidative conditions (for disulfide) | Thioether, Disulfide | Prone to oxidation, forming disulfide bonds. Requires careful handling and storage under inert atmosphere. |
| Hydrazide | Aldehydes, Ketones | 4.5 - 6.0 | Hydrazone | The reaction is efficient at slightly acidic pH. |
Experimental Protocols for Characterization
Accurate characterization of bifunctional PEG reagents and their conjugates is essential for quality control and ensuring reproducible results.
Determination of Molecular Weight and Polydispersity
Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This technique provides an absolute measurement of the molecular weight of individual polymer chains, allowing for the determination of the polymer repeat unit and confirmation of end-group functionality.
-
Sample Preparation:
-
Prepare a matrix solution (e.g., 15.8 mg of α-cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of ethanol).
-
Prepare a cationizing agent solution (e.g., 5.9 mg of sodium trifluoroacetate (NaTFA) in 1 mL of ethanol).
-
Dissolve the PEG standard or sample in an appropriate solvent (e.g., water) to a concentration of approximately 2 mg/mL.
-
Mix the matrix, cationizing agent, and PEG sample in a 5:1:1 (v/v/v) ratio.
-
Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry before analysis.
-
-
Instrumentation and Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a specific length.
-
The molecular weight is determined from the peak positions, and the PDI can be calculated from the distribution. The spacing between peaks should correspond to the mass of the ethylene glycol monomer unit (44 Da).
-
Methodology: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution. It is a widely used method for determining the molecular weight distribution of polymers.
-
System and Columns:
-
Utilize a high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) or charged aerosol detector (CAD).
-
Select an appropriate SEC column (e.g., MAbPac SEC-1) based on the expected molecular weight range of the PEG reagent.
-
-
Mobile Phase and Run Conditions:
-
Prepare an isocratic mobile phase, for example, 10 mM ammonium acetate with 5% acetonitrile at pH 6.7.
-
Inject the PEG sample and monitor the elution profile.
-
-
Data Analysis:
-
The retention time is inversely proportional to the molecular weight.
-
A calibration curve generated from a series of narrow-PDI PEG standards is used to determine the molecular weight and PDI of the sample.
-
Quantification of Thiol Groups
Methodology: Measure-iT™ Thiol Assay
This assay is used to quantify unreacted thiol groups, for example, after a conjugation reaction.
-
Procedure:
-
React the bifunctional PEG reagent (or a reduced hydrogel) with a maleimide-functionalized molecule in a small volume (e.g., 10 µL) for a defined period (e.g., 10 minutes).
-
Add 100 µL of the Measure-iT™ thiol working solution to the reaction mixture.
-
Within 5 minutes, measure the fluorescence at an excitation of 494 nm and an emission of 517 nm.
-
Quantify the thiol concentration by comparing the fluorescence to a standard curve prepared with a known concentration of a thiol-containing compound (e.g., cysteine).
-
Visualization of Key Processes
The following diagrams illustrate common workflows and reaction pathways involving bifunctional PEG reagents.
General Workflow for Protein PEGylation and Characterization
Caption: Workflow for protein modification with bifunctional PEG reagents.
Signaling Pathway of Amine-Reactive NHS-Ester PEGylation
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with CHO-CH2-PEG1-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHO-CH2-PEG1-CH2-Boc is a heterobifunctional linker designed for the sequential conjugation of molecules to proteins. This linker features a terminal aldehyde group (-CHO) for initial protein modification and a Boc-protected amine (-NHBoc). The aldehyde facilitates the covalent attachment to primary amines on a protein, such as the ε-amine of lysine residues or the N-terminus, through reductive amination. This reaction forms a stable secondary amine bond. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG linker masks a primary amine. This amine can be deprotected under acidic conditions, providing a reactive handle for the subsequent conjugation of a second molecule of interest, such as a drug, a fluorescent dye, or a biotin tag.[1][2][3]
This two-step labeling strategy offers precise control over the bioconjugation process, making it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced biotherapeutics.[1] The short, single polyethylene glycol (PEG) unit enhances the solubility and flexibility of the linker.[4]
Principle of the Method
The protein labeling protocol using this compound involves two primary chemical reactions:
-
Reductive Amination: The aldehyde group of the linker reacts with a primary amine on the protein to form an intermediate Schiff base. This labile intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage. This reaction is typically performed in a one-pot setup.
-
Boc Deprotection: Following the initial conjugation and purification, the Boc protecting group is removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). This step exposes a primary amine on the protein-linker conjugate, which is then available for reaction with a second molecule.
Quantitative Data Summary
The efficiency of protein labeling via reductive amination is influenced by factors such as pH, temperature, and the molar ratio of reactants. The following table summarizes typical conjugation efficiencies and conditions reported for similar aldehyde-PEG linkers, which can be used as a starting point for optimization with this compound.
| Parameter | Condition | Expected Outcome/Efficiency | Notes |
| pH | 5.5 | 65-75% | Favors Schiff base formation, but the reaction rate may be slower. |
| 6.5 | 85-95% | Optimal for many proteins, balancing Schiff base formation and amine reactivity. | |
| 7.5 | 70-85% | Higher pH can increase the nucleophilicity of the amine but may also lead to side reactions. | |
| Molar Excess of Linker | 5-fold | 70-80% | A good starting point for initial experiments. |
| 10-fold | 85-95% | Often provides a good balance between efficiency and the need for extensive purification. | |
| 20-fold | >95% | May be necessary for less reactive proteins but increases the burden of removing excess linker. | |
| Reaction Time (Reductive Amination) | 2-4 hours at RT | Variable | Dependent on protein and linker concentration. |
| Overnight at 4°C | Often higher | Slower reaction rate is compensated by longer incubation time. | |
| Boc Deprotection Efficiency | 30-60 min with 50% TFA/DCM | >95% | Generally a high-yield reaction. |
Experimental Protocols
Part 1: Protein Labeling via Reductive Amination
This protocol describes the initial conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 6.5-7.5)
-
This compound
-
Reaction Buffer: 100 mM phosphate buffer or HEPES buffer, pH 6.5
-
Sodium cyanoborohydride (NaCNBH₃)
-
Desalting columns or dialysis cassettes (for purification)
-
Deionized water
-
Anhydrous DMSO (for dissolving the linker)
Protocol:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate for 30 minutes at room temperature to allow for Schiff base formation.
-
-
Reduction:
-
Prepare a fresh stock solution of NaCNBH₃ (e.g., 500 mM in deionized water).
-
Add the NaCNBH₃ solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the excess linker and reducing agent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Part 2: Boc Deprotection of the Protein-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected protein-linker conjugate (lyophilized or in an appropriate aqueous buffer)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or argon gas
-
Dialysis cassettes or desalting columns
Protocol:
-
Preparation of the Conjugate:
-
If the protein-linker conjugate is in an aqueous buffer, it should be lyophilized to remove water.
-
-
Deprotection Reaction:
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: Perform this step in a fume hood as TFA is corrosive.
-
Dissolve the lyophilized conjugate in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of TFA and DCM:
-
Remove the TFA and DCM by evaporation under a gentle stream of nitrogen or argon gas.
-
-
Purification and Buffer Exchange:
-
Resuspend the deprotected protein-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Immediately purify the conjugate and exchange the buffer using a desalting column or dialysis to remove any residual TFA and prepare for the next conjugation step.
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry (a decrease in molecular weight corresponding to the mass of the Boc group).
-
Part 3: Conjugation of a Second Molecule
The newly exposed primary amine on the protein-linker conjugate can be targeted by various amine-reactive chemistries, such as NHS esters or isothiocyanates, to attach a second molecule of interest. The specific protocol will depend on the reactive group of the second molecule.
Visualizations
Caption: Workflow for two-step protein labeling.
Caption: Reductive amination reaction pathway.
Caption: Boc deprotection chemical relationship.
References
Application Notes and Protocols for CHO-CH2-PEG1-CH2-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. The CHO-CH2-PEG1-CH2-Boc linker is a versatile, discrete PEG (dPEG®) linker designed for site-specific ADC development.
This linker possesses two key functional groups:
-
Aldehyde (CHO): Enables covalent conjugation to an antibody through reactions with aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages, respectively. This allows for site-specific conjugation, particularly to antibodies engineered with aldehyde tags or to carbohydrate moieties on the antibody that have been oxidized to generate aldehydes.
-
Boc-protected Amine (Boc-NH): A tert-butyloxycarbonyl (Boc) protected amine that, upon deprotection under acidic conditions, provides a reactive site for the attachment of a cytotoxic payload.
The short, single polyethylene glycol (PEG1) unit enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and reduce aggregation of the final ADC, particularly when working with hydrophobic payloads. The discrete nature of the PEG linker ensures the production of a homogeneous ADC product, which is crucial for a consistent safety and efficacy profile.
Advantages of this compound in ADC Development
-
Site-Specific Conjugation: The aldehyde functionality allows for precise control over the conjugation site on the antibody, leading to a homogeneous drug-to-antibody ratio (DAR).
-
Improved Pharmacokinetics: The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the ADC, potentially leading to a longer half-life and reduced clearance compared to non-PEGylated linkers.
-
Enhanced Solubility and Stability: The PEG unit can mitigate the hydrophobicity of the payload, reducing the risk of aggregation and improving the overall stability of the ADC.
-
Versatility: The bifunctional nature of the linker allows for a two-step conjugation process, providing flexibility in the choice of antibody modification and payload attachment strategies.
Data Presentation: Comparative Performance of ADC Linkers
While specific data for ADCs using the this compound linker is not extensively available in the public domain, the following tables present representative data for ADCs with short PEG linkers and those utilizing site-specific aldehyde conjugation. This data is intended to be illustrative of the expected performance characteristics.
Table 1: Impact of Short PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
Data adapted from preclinical studies on various ADCs. The inclusion of even short PEG chains can significantly reduce the clearance rate of an ADC.
Table 2: In Vitro Cytotoxicity of ADCs with Varying Linker Technologies
| ADC Construct | Target Cell Line | IC50 (nM) |
| Site-Specific Aldehyde-Linked ADC (DAR 2) | HER2-positive (BT-474) | 0.5 - 5 |
| Stochastic Cysteine-Linked ADC (avg. DAR 3.5) | HER2-positive (BT-474) | 1 - 10 |
| Non-targeting Control ADC | HER2-positive (BT-474) | >1000 |
This table illustrates that site-specific conjugation, achievable with aldehyde linkers, can result in potent ADCs with comparable or superior in vitro cytotoxicity to stochastically conjugated ADCs.
Table 3: Stability of Hydrazone vs. Oxime Linkages
| Linkage Type | Relative Hydrolytic Stability (at pH 7.0) | Key Feature |
| Hydrazone | 1x | Acid-labile, enabling pH-dependent payload release. |
| Oxime | ~600x greater than methylhydrazone | Significantly more stable, suitable for applications requiring high plasma stability.[1] |
Oxime linkages, formed from the reaction of an aldehyde with an aminooxy group, offer substantially greater stability compared to hydrazone linkages, which can be advantageous for ensuring the ADC remains intact in circulation.[1][2][3][4]
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification and Conjugation with this compound
This protocol describes the conjugation of the this compound linker to an antibody containing an aminooxy or hydrazide functional group. This can be achieved by engineering the antibody to contain a reactive group at a specific site.
Materials:
-
Antibody with aminooxy or hydrazide functional group (in a suitable buffer, e.g., PBS, pH 6.5-7.4)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution to achieve a 5-10 fold molar excess of the linker.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
The successful conjugation can be initially confirmed by MALDI-TOF mass spectrometry, which will show an increase in the mass of the antibody corresponding to the attached linker.
-
Protocol 2: Payload Attachment to the Antibody-Linker Conjugate
This protocol describes the deprotection of the Boc group and subsequent attachment of a cytotoxic payload.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Payload with an amine-reactive functional group (e.g., NHS ester, isothiocyanate)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Boc Deprotection:
-
To the purified antibody-linker conjugate, add a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen and immediately buffer exchange into PBS, pH 7.4 using a desalting column to obtain the antibody-linker with a free amine.
-
-
Payload Preparation:
-
Prepare a 10 mM stock solution of the amine-reactive payload in anhydrous DMSO.
-
-
Payload Conjugation:
-
Add the payload stock solution to the deprotected antibody-linker solution to achieve a 3-5 fold molar excess of the payload.
-
Gently mix and incubate at room temperature for 1-2 hours in the dark.
-
-
Purification of the Final ADC:
-
Purify the ADC from unreacted payload and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
For a more thorough purification and to remove aggregates, Size Exclusion Chromatography (SEC) can be performed.
-
-
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC-HPLC.
-
Mass Confirmation: Confirm the mass of the final ADC using mass spectrometry.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target antigen-expressing cancer cell line.
-
Visualizations
References
Application Notes and Protocols for Reductive Amination with Aldehyde-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation strategy to enhance the therapeutic properties of proteins, peptides, and other molecules.[1][2] By covalently attaching PEG chains, it is possible to improve the solubility, increase the serum half-life, and reduce the immunogenicity of the conjugated molecule.[1][2][3] Reductive amination is a robust and common method for PEGylation, offering a stable and irreversible linkage between the PEG moiety and the target molecule.
This document provides detailed protocols and application notes for the conjugation of aldehyde-functionalized PEG linkers to amine-containing molecules, such as proteins and peptides, via reductive amination. This method involves the formation of a Schiff base between the aldehyde group of the PEG linker and a primary amine on the target molecule (e.g., the N-terminus or the epsilon-amine of a lysine residue), which is subsequently reduced to a stable secondary amine linkage.
Reaction Principle
The reductive amination process using an aldehyde-PEG linker proceeds in two primary steps:
-
Schiff Base Formation: The aldehyde group on the PEG linker reacts with a primary amine on the target biomolecule to form an imine, also known as a Schiff base. This reaction is reversible and is typically favored under slightly acidic to neutral pH conditions.
-
Reduction: A mild reducing agent is introduced to selectively reduce the imine bond, forming a stable secondary amine. A key advantage of this method is the use of a reducing agent like sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the imine without reducing the aldehyde starting material, allowing for a one-pot reaction.
Core Reagents and Their Roles
| Reagent | Function | Key Characteristics |
| Aldehyde-PEG Linker | The source of the PEG moiety. | The terminal aldehyde group reacts with primary amines. The PEG chain enhances solubility and pharmacokinetic properties. |
| Amine-Containing Molecule | The target for PEGylation (e.g., protein, peptide). | Primary amines (N-terminus, lysine side chains) are the sites of conjugation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Mild reductant that selectively reduces imines in the presence of aldehydes. Highly toxic and should be handled with care in a fume hood. |
| Reaction Buffer | Maintains pH | pH control is crucial for balancing Schiff base formation and reducing agent stability and activity. |
Experimental Protocols
Materials
-
Aldehyde-PEG linker (e.g., m-PEG-aldehyde)
-
Amine-containing protein or peptide
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5; 100 mM Sodium Phosphate, pH 6.5-7.5)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
1 N NaOH (for preparing NaBH₃CN stock)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))
Protocol 1: General Reductive Amination of a Protein
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the target molecule.
-
-
PEG-Aldehyde Solution Preparation:
-
Immediately before use, dissolve the aldehyde-PEG linker in the reaction buffer to a desired stock concentration (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the aldehyde-PEG solution to the protein solution. A 5 to 20-fold molar excess is a common starting point.
-
Gently mix the solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation to allow for Schiff base formation.
-
-
Reduction Step:
-
Prepare a fresh stock solution of 5 M sodium cyanoborohydride in 1 N NaOH.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to consume any unreacted aldehyde-PEG.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG, reducing agent, and other byproducts using a suitable chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted PEG molecules and reagents.
-
Ion-Exchange Chromatography (IEX): Can separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can shield the protein's surface charges. This method can also potentially separate species with different degrees of PEGylation.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Use techniques like MALDI-TOF mass spectrometry to confirm the degree of PEGylation.
-
Assess the biological activity of the PEGylated protein using a relevant functional assay.
-
Optimization of Reaction Conditions
The efficiency of reductive amination is influenced by several factors. The following table summarizes typical conditions and their impact on conjugation efficiency.
| Parameter | Condition | Typical Range | Effect on Reaction |
| pH | 5.5 | 65-75% | Favors Schiff base formation, but the reaction rate may be slower. |
| 6.5 | 85-95% | Optimal for many proteins, balancing Schiff base formation and amine reactivity. | |
| 7.5 | 80-90% | Higher reactivity of amines, but the potential for side reactions increases. | |
| Temperature | 4°C | Slower Reaction | Generally used for longer incubation times (overnight) to minimize protein degradation. |
| Room Temp (20-25°C) | Faster Reaction | Shorter reaction times (2-4 hours) are often sufficient. | |
| Molar Ratio (PEG:Protein) | 5:1 | 70-80% | Sufficient for initial trials and to minimize multiple PEGylations. |
| 10:1 | 85-95% | Often optimal for achieving a high degree of PEGylation. | |
| 20:1 | >90% | Can lead to multiple PEGylations per protein molecule. |
Visualizing the Process
Reductive Amination Reaction Mechanism
References
Application Notes and Protocols for Boc Deprotection of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from polyethylene glycol (PEG)ylated compounds. The Boc protecting group is widely used in organic synthesis and bioconjugation to temporarily block amine functionalities. Its removal is a critical step in many synthetic pathways, particularly in the development of PEGylated therapeutics, where a free amine is required for subsequent conjugation or to impart biological activity.
Introduction
The deprotection of Boc-protected amines is typically achieved under acidic conditions. However, the choice of deprotection method for PEGylated compounds requires careful consideration due to the unique properties of the PEG moiety and the potential for side reactions with other functional groups within the molecule. Factors such as the molecular weight of the PEG chain, the presence of acid-labile groups (e.g., esters), and the overall stability of the compound will dictate the optimal deprotection strategy.[1][2] This guide outlines various methods, from standard acidic protocols to milder alternatives, to assist researchers in selecting the most suitable conditions for their specific application.
Deprotection Methods
The removal of the Boc group is an acid-catalyzed process involving the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][4]
Acidic Deprotection Methods
Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which facilitates its removal after the reaction.[1] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).
Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp | 1-4 hours | The most common method. Higher TFA concentrations can lead to faster reactions but may also increase side reactions. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 1-6 hours | A strong acid alternative to TFA. Can be effective but may be less suitable for compounds with acid-sensitive groups. |
| p-Toluenesulfonic acid (pTSA) | Catalytic to stoichiometric | Dichloromethane (DCM) / Tetrahydrofuran (THF) | Room Temp | Variable | A solid, non-volatile acid that can be easier to handle than TFA or HCl gas. |
Milder and Non-Acidic Deprotection Methods
For substrates that are sensitive to strong acids, several milder deprotection strategies can be employed. These methods are particularly useful when acid-labile functional groups, such as esters, are present in the molecule.
Alternative and Milder Boc Deprotection Conditions
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Notes |
| Lewis Acid Catalysis | Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | Room Temp | 12-24 hours | Milder than strong Brønsted acids, but reactions can be slower. |
| Thermal Deprotection | None (neat or in a high-boiling solvent) | Diphenyl ether | ~185-190 °C | 20-30 minutes | Can be effective for thermally stable compounds but may not be suitable for complex biomolecules. |
| Oxalyl Chloride/Methanol | Oxalyl chloride | Methanol | Room Temp | 1-4 hours | A mild method reported for deprotection of various N-Boc compounds, potentially useful for acid-sensitive substrates. |
| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | Neat | Room Temp | 10-30 minutes | A greener alternative that acts as both the reaction medium and catalyst. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is a general guideline for the deprotection of Boc-protected PEGylated compounds using a standard TFA/DCM solution.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains functional groups prone to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization to the free amine, proceed to step 9.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol offers an alternative to TFA for Boc deprotection.
Materials:
-
Boc-protected PEGylated compound
-
4M HCl in 1,4-dioxane solution
-
Dichloromethane (DCM) or other suitable solvent
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
Procedure:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of a suitable solvent like DCM.
-
Add the 4M HCl in 1,4-dioxane solution.
-
Stir the reaction at room temperature for 1-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration. Alternatively, the product can be precipitated by the addition of cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum to obtain the amine as the HCl salt.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
Troubleshooting
Common issues encountered during the Boc deprotection of PEGylated compounds include incomplete reactions and the formation of side products.
Incomplete Deprotection:
-
Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature. Steric hindrance from a large PEG chain can also slow down the reaction.
-
Solution: Increase the acid concentration (e.g., from 20% to 50% TFA), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane. Ensure the solvent provides good solubility for the PEGylated compound.
Side Product Formation:
-
Cause: Acid-labile groups, such as esters, may be cleaved under the deprotection conditions. The intermediate tert-butyl cation can also cause side reactions like alkylation of electron-rich functional groups.
-
Solution: Use milder deprotection conditions (e.g., Lewis acids, lower TFA concentration, or lower temperature). The addition of scavengers like triisopropylsilane (TIS) can help to trap the tert-butyl cation and prevent side reactions.
Conclusion
The successful deprotection of Boc-protected PEGylated compounds is crucial for the synthesis of a wide range of bioconjugates and therapeutics. While TFA in DCM remains the standard method, a variety of other acidic and milder conditions are available to accommodate different substrates. Careful consideration of the compound's stability and the potential for side reactions is essential for choosing the optimal deprotection strategy. The protocols and troubleshooting guide provided here serve as a valuable resource for researchers in this field.
References
Application Notes and Protocols for Surface Functionalization using an Aldehyde-PEG-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in a wide array of research and development applications, including biosensor fabrication, targeted drug delivery, and tissue engineering. The ability to precisely control the chemical properties of a surface allows for the specific attachment of biomolecules, cells, or other moieties of interest. This document provides detailed protocols for the use of a bifunctional linker, an aldehyde-polyethylene glycol (PEG)-tert-butyloxycarbonyl (Boc) protected amine, for the covalent modification of surfaces.
The aldehyde group serves as a reactive handle for immobilization onto amine-functionalized surfaces through reductive amination. The PEG spacer enhances hydrophilicity, reduces non-specific protein adsorption, and provides flexibility to the attached molecules.[1][2][3] The Boc-protected amine offers a latent functional group that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation with a variety of molecules, such as proteins, peptides, or small molecule drugs, often via N-hydroxysuccinimide (NHS) ester chemistry.
These protocols are designed to provide a robust and reproducible workflow for the multi-step functionalization of surfaces, enabling the creation of well-defined and biologically active interfaces.
Overview of the Functionalization Strategy
The surface functionalization process using the CHO-PEG-NHBoc linker involves a three-stage workflow:
-
Surface Preparation: The initial step involves the preparation of a substrate with primary amine groups on its surface. This can be achieved through various methods depending on the substrate material (e.g., silanization of glass or silicon wafers, plasma treatment of polymers).
-
Linker Immobilization via Reductive Amination: The aldehyde-PEG-Boc linker is covalently attached to the aminated surface through the formation of a stable secondary amine bond via a two-step imine formation and subsequent reduction.
-
Boc Deprotection and Subsequent Conjugation: The Boc protecting group is removed from the immobilized linker to expose a primary amine. This newly available amine can then be used for the conjugation of a desired molecule, for instance, one that has been activated with an NHS ester.
Below is a graphical representation of the overall workflow.
Caption: Overall workflow for surface functionalization.
Experimental Protocols
Protocol 1: Surface Amination (Example with Glass Substrates)
This protocol describes the amination of glass surfaces using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Glass slides or coverslips
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning: Immerse the glass substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water, followed by ethanol.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried substrates in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Washing: Remove the substrates from the APTES solution and wash them sequentially with toluene, ethanol, and DI water to remove any unbound silane.
-
Curing: Dry the aminated substrates under a nitrogen stream and then cure in an oven at 110°C for 1 hour.
-
Storage: Store the aminated substrates in a desiccator until further use.
Protocol 2: Immobilization of CHO-PEG-NHBoc via Reductive Amination
This protocol details the covalent attachment of the aldehyde-PEG-Boc linker to the aminated surface.
Materials:
-
Amine-functionalized substrates
-
CHO-PEG-NHBoc linker
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (Na(OAc)₃BH).[4]
-
Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[4]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
DI water
-
Nitrogen gas stream
Procedure:
-
Linker Solution Preparation: Prepare a solution of the CHO-PEG-NHBoc linker in the anhydrous reaction solvent at a concentration of 1-10 mM.
-
Reducing Agent Preparation: Prepare a solution of the reducing agent (e.g., 20 mM NaBH₃CN) in the same anhydrous solvent.
-
Reaction Setup: Place the aminated substrates in a reaction vessel. Add the linker solution to fully immerse the substrates.
-
Imine Formation: Allow the reaction to proceed for 2-4 hours at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Add the reducing agent solution to the reaction vessel and continue the reaction for an additional 12-24 hours at room temperature.
-
Washing: Remove the substrates from the reaction solution and wash them sequentially with the reaction solvent, ethanol, and DI water to remove unreacted linker and reducing agent.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas.
Caption: Reductive amination reaction pathway.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Substrates with immobilized CHO-PEG-NHBoc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
PBS, pH 7.4
-
Nitrogen gas stream
Procedure:
-
Deprotection Solution: Prepare a deprotection solution of 20-50% TFA in DCM (v/v). (Caution: TFA is a strong acid. Handle with care in a fume hood).
-
Deprotection Reaction: Immerse the substrates in the deprotection solution for 30-60 minutes at room temperature.
-
Washing: Remove the substrates and wash them thoroughly with DCM to remove TFA.
-
Neutralization and Rinsing: Subsequently, wash the substrates with DI water and then PBS (pH 7.4) to neutralize any residual acid and rehydrate the surface.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas. The surface now presents a primary amine ready for conjugation.
Protocol 4: Conjugation of NHS Ester-Activated Molecules
This protocol outlines the final step of conjugating a molecule of interest that has been activated with an NHS ester.
Materials:
-
Substrates with deprotected amine (Surface-PEG-NH₂)
-
NHS ester-activated molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4-8.5 or 0.1 M sodium bicarbonate buffer, pH 8.3).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
DI water
Procedure:
-
Activated Molecule Solution: Prepare a solution of the NHS ester-activated molecule in the reaction buffer at a suitable concentration (typically 0.1-1 mg/mL).
-
Conjugation Reaction: Immerse the amine-functionalized substrates in the solution of the activated molecule. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.
-
Washing: After the incubation period, wash the substrates extensively with the reaction buffer to remove any non-covalently bound molecules.
-
Quenching (Optional): To block any unreacted surface amines, immerse the substrates in the quenching solution for 30 minutes at room temperature.
-
Final Wash: Perform a final wash with DI water.
-
Drying and Storage: Dry the functionalized substrates under a nitrogen stream and store them under appropriate conditions (e.g., at 4°C in a desiccator).
Data Presentation and Characterization
The success of each functionalization step should be monitored using appropriate surface characterization techniques. Quantitative data should be collected to assess the efficiency of each step.
| Functionalization Step | Characterization Technique | Quantitative Metric |
| Surface Amination | X-ray Photoelectron Spectroscopy (XPS) | Atomic percentage of Nitrogen (N 1s) |
| Contact Angle Goniometry | Water contact angle (decrease indicates hydrophilicity) | |
| Linker Immobilization | Ellipsometry | Increase in layer thickness |
| Atomic Force Microscopy (AFM) | Changes in surface morphology and roughness | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic PEG and Boc peaks | |
| Boc Deprotection | FTIR | Disappearance of Boc-related peaks |
| XPS | Change in N 1s and C 1s spectra | |
| Molecule Conjugation | Fluorescence Microscopy (if fluorescently labeled) | Fluorescence intensity |
| Surface Plasmon Resonance (SPR) | Change in resonance angle upon binding | |
| Quartz Crystal Microbalance (QCM) | Change in frequency corresponding to mass uptake |
Signaling Pathway Example: Immobilized Growth Factor
If the conjugated molecule is a growth factor (e.g., VEGF), the functionalized surface can be used to stimulate specific cellular signaling pathways.
Caption: VEGF signaling pathway initiated from a functionalized surface.
References
- 1. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00696G [pubs.rsc.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Peptide Conjugation with CHO-CH2-PEG1-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing solubility, extending circulating half-life, reducing immunogenicity, and minimizing enzymatic degradation.
This document provides a detailed guide for the conjugation of a peptide to a specific short-chain PEG linker, CHO-CH2-PEG1-CH2-Boc. This linker possesses a terminal aldehyde group (CHO) for reaction with an amine on the peptide and a Boc (tert-butyloxycarbonyl) protecting group, which can be useful for subsequent chemical modifications or for modulating the linker's properties. The primary conjugation method described is reductive amination, a robust and efficient reaction for forming a stable secondary amine bond between the PEG linker and the peptide.
Chemical Reaction Pathway
The conjugation process involves a two-step reaction. First, the aldehyde group of the PEG linker reacts with a primary amine on the peptide (typically the N-terminal α-amine or the ε-amine of a lysine residue) to form a Schiff base intermediate. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine group
-
This compound linker
-
Sodium phosphate buffer (100 mM, pH 7.0-7.5)
-
Sodium cyanoborohydride (NaBH3CN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl, 1 M)
-
Purification system (e.g., RP-HPLC, SEC)
-
Analytical instruments (e.g., LC-MS, MALDI-TOF MS)
Step-by-Step Conjugation Protocol
-
Peptide and Linker Preparation:
-
Dissolve the peptide in 100 mM sodium phosphate buffer (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound linker in DMSO to create a stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add the PEG linker stock solution to the peptide solution. A molar excess of the PEG linker (typically 5 to 10-fold) is recommended to drive the reaction to completion.
-
Gently mix the solution and allow it to react for 30-60 minutes at room temperature to form the Schiff base.
-
Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of approximately 20 mM.
-
Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To quench any remaining unreacted aldehyde groups and the reducing agent, a small amount of a primary amine-containing buffer (e.g., Tris buffer) can be added, or the reaction can be acidified by adding a small volume of 1 M HCl to lower the pH to ~4-5.
-
Purification of the PEGylated Peptide
The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG linker, and byproducts. Purification is essential to isolate the final product.[1]
-
Size-Exclusion Chromatography (SEC): This method is effective for removing the smaller, unreacted PEG linker and other small molecule impurities from the larger PEGylated peptide.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can separate the PEGylated peptide from the unreacted (and typically more polar) peptide based on differences in hydrophobicity.[1] A gradient of increasing organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution.
-
Ion-Exchange Chromatography (IEX): If the peptide and the PEGylated conjugate have a sufficient difference in charge at a given pH, IEX can be a powerful purification tool.[2]
Characterization of the Conjugate
After purification, it is crucial to characterize the final product to confirm its identity, purity, and the extent of PEGylation.
-
Mass Spectrometry (MS):
-
MALDI-TOF MS: This technique is excellent for determining the molecular weight of the PEGylated peptide.[3] The resulting spectrum will show a mass shift corresponding to the addition of the PEG linker. The presence of any remaining unreacted peptide can also be detected.
-
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of components in the purified sample and their subsequent mass analysis, providing a detailed purity profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC: This is used to assess the purity of the final product. The PEGylated peptide will typically have a longer retention time than the unconjugated peptide.
-
Analytical SEC: Can be used to confirm the increase in hydrodynamic radius of the PEGylated peptide compared to the native peptide.
-
Experimental Workflow
The overall process from conjugation to characterization is summarized in the following workflow diagram.
References
- 1. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein PEGylation Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide direct support for common issues encountered during protein PEGylation experiments. Below you will find troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you optimize your reaction yields and obtain high-quality PEGylated protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of NHS-ester PEGylation?
NHS-ester PEGylation is a widely used bioconjugation technique that targets primary amines, such as the N-terminal α-amino group and the ε-amino groups of lysine residues on a protein. The N-hydroxysuccinimide (NHS) ester of a polyethylene glycol (PEG) derivative reacts with these unprotonated primary amines via nucleophilic acyl substitution. This reaction forms a stable, covalent amide bond between the protein and the PEG molecule, releasing NHS as a byproduct. The reaction is typically performed in a pH range of 7.0 to 9.0.[1]
Q2: Why is my PEGylation yield consistently low?
Low PEGylation yield can be attributed to several factors, including suboptimal reaction conditions, degradation of the PEG reagent, and issues with the protein itself. A systematic approach to troubleshooting is recommended, starting with the most likely causes such as reaction pH, molar ratio of reactants, and the integrity of your PEG reagent.[2]
Q3: What are the key parameters to optimize in a PEGylation reaction?
The key parameters to optimize for a successful PEGylation reaction include:
-
pH of the reaction buffer: This affects the reactivity of both the target amine groups on the protein and the stability of the PEG reagent.
-
Molar ratio of PEG to protein: This ratio influences the degree of PEGylation (the number of PEG molecules attached to a single protein molecule).
-
Reaction temperature: Temperature can affect the rate of reaction and the stability of the protein.
-
Reaction time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can lead to side reactions or protein degradation.
-
Protein concentration: Higher protein concentrations can sometimes improve reaction efficiency.[1]
Q4: How does steric hindrance affect PEGylation?
Steric hindrance occurs when the bulky PEG molecule, once attached to the protein, physically blocks access to other potential reaction sites. This can limit the degree of PEGylation and may also impact the protein's biological activity if the PEGylation occurs near an active or binding site. The size and structure (linear vs. branched) of the PEG molecule are significant factors in the degree of steric hindrance.[3]
Troubleshooting Guide
Problem 1: Low or No PEGylation Detected
Q: I am not seeing any PEGylated product, or the yield is extremely low. What should I check first?
A: When faced with a very low or zero yield, it is crucial to systematically evaluate the components and conditions of your reaction. The following troubleshooting workflow can help identify the root cause:
-
PEG Reagent Integrity : NHS-ester activated PEGs are highly susceptible to hydrolysis, especially when exposed to moisture. Ensure your reagent is fresh, has been stored correctly (typically at -20°C under desiccation), and that you allow the vial to warm to room temperature before opening to prevent condensation.[3] It is best to dissolve the PEG reagent immediately before use and avoid making stock solutions.
-
Buffer Composition : Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the PEG-NHS ester, thereby reducing your yield. Use a non-amine containing buffer like phosphate-buffered saline (PBS) or HEPES.
-
Protein-Specific Issues : Confirm that your protein has accessible primary amines for PEGylation. If the protein is misfolded or aggregated, these sites may be buried. Also, ensure the protein concentration is accurate to calculate the correct molar ratios.
Problem 2: Incomplete Reaction and/or Presence of Multiple PEGylated Species
Q: My reaction results in a mix of unreacted protein, mono-PEGylated, and multi-PEGylated products. How can I improve the selectivity for the mono-PEGylated species?
A: Achieving a high yield of a single PEGylated species, particularly the mono-PEGylated form, requires careful optimization of the reaction conditions.
-
Reaction pH : The pH is a critical factor. For NHS-ester chemistry, a pH between 7.0 and 8.5 is generally recommended. At lower pH values, the primary amines on the protein are protonated and less nucleophilic, slowing the reaction. At higher pH values, the hydrolysis of the NHS ester is accelerated, which competes with the desired reaction. You may need to perform a pH optimization study to find the sweet spot for your specific protein.
-
Molar Ratio of PEG to Protein : The ratio of PEG reagent to protein is a key determinant of the degree of PEGylation. A low molar ratio may result in incomplete conversion, while a high molar ratio can lead to the formation of multi-PEGylated species. It is advisable to perform a titration experiment with varying molar ratios to identify the optimal ratio for maximizing the yield of the mono-PEGylated product.
-
Reaction Temperature and Time : Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction, which may provide better control and selectivity, especially for highly reactive proteins. Conversely, increasing the temperature can speed up the reaction but may also increase the risk of protein denaturation and side reactions. The reaction time should be optimized in conjunction with temperature and molar ratio to achieve the desired outcome.
Quantitative Data on Reaction Parameters
The following tables provide illustrative data on how different reaction parameters can influence the outcome of a PEGylation reaction. Note that the optimal conditions are highly dependent on the specific protein and PEG reagent used.
Table 1: Effect of pH on NHS-Ester Stability and Reaction Kinetics
| pH | Half-life of NHS-Ester (minutes) at 25°C | Relative Amidation Rate | Relative Hydrolysis Rate |
| 7.0 | ~240 | Low | Low |
| 7.5 | ~120 | Moderate | Moderate |
| 8.0 | ~60 | High | High |
| 8.5 | ~20 | Very High | Very High |
| 9.0 | ~10 | Very High | Extremely High |
| This table summarizes the general trend of increasing reaction and hydrolysis rates with higher pH. The optimal pH for yield is a balance between these two competing reactions. |
Table 2: Illustrative Example of PEG:Protein Molar Ratio Optimization for Mono-PEGylated Product
| PEG:Protein Molar Ratio | % Unconjugated Protein | % Mono-PEGylated Protein | % Multi-PEGylated Protein |
| 1:1 | 60% | 35% | 5% |
| 3:1 | 20% | 65% | 15% |
| 5:1 | 5% | 75% | 20% |
| 10:1 | <1% | 60% | 40% |
| This is a hypothetical example demonstrating that increasing the molar ratio of PEG to protein generally increases the overall conversion but can also lead to a higher proportion of multi-PEGylated species. |
Table 3: Influence of Temperature on PEGylation Reaction
| Temperature | Reaction Time to 50% Conversion | Protein Stability | Potential for Side Reactions |
| 4°C | Longer | High | Low |
| Room Temp (~22°C) | Moderate | Generally Good | Moderate |
| 37°C | Shorter | May be compromised | Higher |
| This table illustrates the trade-offs associated with reaction temperature. Lower temperatures generally provide better control and protein stability at the cost of longer reaction times. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylated Proteins
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to assess the outcome of a PEGylation reaction. The attachment of a PEG molecule increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel than its unmodified counterpart.
Materials:
-
Polyacrylamide gels (precast or hand-cast) of an appropriate percentage for your protein's size.
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS).
-
2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Protein molecular weight markers.
-
Coomassie Brilliant Blue or other protein stain.
-
Destaining solution.
Procedure:
-
Sample Preparation: Mix your PEGylation reaction samples (e.g., 10-20 µg of protein) with an equal volume of 2x Laemmli sample buffer. Include controls of the unreacted protein and, if possible, the PEG reagent alone.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the denatured samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the bands of your reaction samples to the unreacted protein control. PEGylated proteins will appear as distinct bands with higher apparent molecular weights. The presence of multiple bands will indicate a mixture of different PEGylated species.
Protocol 2: SEC-HPLC Analysis of PEGylation Reactions
Size-exclusion high-performance liquid chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. It is a powerful tool for quantifying the different species in a PEGylation reaction mixture (unreacted protein, mono-, di-, and multi-PEGylated products, and aggregates).
Materials:
-
HPLC system with a UV detector.
-
SEC column suitable for the size range of your protein and its PEGylated forms.
-
Mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0).
-
0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute your PEGylation reaction sample in the mobile phase to a suitable concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Chromatography: Run the separation at a constant flow rate (e.g., 1.0 mL/min). Monitor the elution profile at 280 nm (for protein) or 214 nm.
-
Data Analysis: Identify the peaks corresponding to aggregates (eluting first), multi-PEGylated, di-PEGylated, mono-PEGylated, and unreacted protein (eluting last). The area under each peak can be used to calculate the relative percentage of each species in the mixture.
Protocol 3: MALDI-TOF MS Analysis of PEGylated Proteins
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is used to determine the molecular weight of the PEGylated conjugates with high accuracy. This allows for the confirmation of the number of PEG molecules attached to the protein.
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Sample solvent (e.g., 0.1% TFA in water).
Procedure:
-
Sample Preparation: Desalt your PEGylation reaction sample if necessary. Dilute the sample in the sample solvent to a final concentration of approximately 1-10 pmol/µL.
-
Matrix-Sample Co-crystallization: Mix the diluted sample with the matrix solution in a 1:1 ratio. Spot 0.5-1 µL of this mixture onto the MALDI target plate and allow it to air dry completely.
-
Mass Spectrometry: Load the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.
-
Data Analysis: The resulting spectrum will show a series of peaks. The difference in mass between the peak for the unreacted protein and the peaks for the PEGylated species will correspond to the mass of the attached PEG molecule(s). The distribution of peaks will indicate the heterogeneity of the PEGylated product.
Visualization of PEGylation Chemistry
The following diagram illustrates the reaction between an NHS-ester activated PEG and a primary amine on a protein.
References
how to optimize reaction pH for aldehyde-protein conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldehyde-protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for aldehyde-protein conjugation?
The optimal pH for aldehyde-protein conjugation is highly dependent on the specific chemistry being employed.
-
Reductive Amination: This method, which involves the formation of a Schiff base followed by reduction with an agent like sodium cyanoborohydride, generally proceeds most readily at a pH between 6.5 and 8.5.[1] This pH range offers a compromise between the need for a deprotonated amine nucleophile and the acid-catalyzed dehydration required for imine formation.[2]
-
Hydrazone and Oxime Ligation: The formation of hydrazone and oxime linkages is often favored under slightly acidic conditions, with an optimal pH around 4.5.[3] At neutral pH, the reaction kinetics can be slow.[3]
-
Catalyst-Free Aldol Ligations: Some specialized ligations, such as those involving anilines and phenols with α-oxo-aldehydes, exhibit pH-dependent divergent reactivity. For instance, a "Mannich" type reaction may be favored at an acidic pH (e.g., 4.5), while a "catalyst-free aldol" pathway dominates at neutral pH (e.g., 7.5).[4]
Q2: Why is my conjugation efficiency low?
Low conjugation efficiency can be attributed to several factors, many of which are related to the reaction pH:
-
Suboptimal pH: Operating outside the optimal pH range for your specific conjugation chemistry is a primary cause of low yield.
-
Protein Instability: The chosen pH may be causing your protein to unfold or aggregate, rendering the conjugation sites inaccessible. It is crucial to work within a pH range where your protein maintains its structural integrity.
-
Reagent Concentration: Insufficient concentrations of the aldehyde-containing molecule or the protein can lead to poor reaction kinetics.
-
Hydrolysis of Intermediates: The Schiff base intermediate in reductive amination is susceptible to hydrolysis, an equilibrium that is disfavored by dehydrating conditions.
-
Endogenous Competition: In cellular environments, endogenous aldehydes and ketones can compete with your target, leading to lower yields and reduced specificity.
Q3: Can pH affect the stability of my protein during conjugation?
Yes, pH can significantly impact protein stability. Every protein has an optimal pH range for maintaining its native conformation and activity. Deviating from this range can lead to:
-
Unfolding and Denaturation: Extreme pH values can alter the charges of amino acid residues, disrupting the electrostatic interactions that stabilize the protein's three-dimensional structure.
-
Aggregation: Unfolded or partially folded proteins are more prone to aggregation, which can lead to precipitation and loss of function.
-
Chemical Degradation: Certain amino acid residues are susceptible to chemical degradation at specific pH values, such as deamidation of asparagine and glutamine residues.
It is essential to assess the pH stability of your protein prior to conjugation to select a reaction buffer that maintains its integrity.
Q4: What are common side reactions in aldehyde-protein conjugation and how can pH influence them?
Side reactions can compete with the desired conjugation reaction, and their occurrence is often pH-dependent.
-
Cyclic Adduct Formation: In reductive amination, rearrangements involving the Schiff base and other nucleophilic sites on the peptide or protein can lead to the formation of cyclic side products. The formation of these adducts can be influenced by the reaction pH.
-
Disulfide Bond Reduction: While sodium cyanoborohydride is a mild reducing agent, its use can sometimes lead to the undesirable reduction of disulfide bonds within the protein, particularly at certain pH values.
-
Reaction with Other Nucleophiles: At alkaline pH, reagents like maleimides, which are typically used for thiol-specific conjugation, can also react with primary amines. Isothiocyanates can react with thiols at pH 6-8 and with amines at pH 9-11.
Careful control of pH is crucial to minimize these side reactions and enhance the specificity of the conjugation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation | Suboptimal reaction pH. | Verify the pH of your reaction buffer. Perform small-scale pilot reactions across a pH range to determine the optimal condition for your specific protein and aldehyde-containing molecule. For reductive amination, screen pH 6.5-8.5. For oxime/hydrazone formation, consider pH 4.5-6.0. |
| Protein instability or aggregation at the reaction pH. | Assess protein stability across a range of pH values using techniques like dynamic light scattering (DLS) or fluorescence spectroscopy. Choose a conjugation pH where the protein is known to be stable. | |
| Low reagent concentrations. | Increase the concentration of the aldehyde-tagged protein and/or the aldehyde-specific small molecule. | |
| Inefficient Schiff base formation in aqueous media. | Consider adding reagents like sodium sulfate (up to 500 mM) to favor the dehydration step in Schiff base formation. | |
| Poor Specificity / Multiple Products | Side reactions with other nucleophiles. | Adjust the pH to favor the desired reaction. For example, if using a maleimide-functionalized aldehyde, maintain the pH between 6.5 and 7.5 to favor reaction with thiols over amines. |
| Formation of cyclic adducts. | Systematically investigate the effect of pH and the order of reagent addition on the formation of side products. | |
| Loss of Protein Activity Post-Conjugation | Conjugation at a pH that compromises protein structure. | Ensure the conjugation pH is within the protein's stable range. Consider performing the conjugation at a lower temperature to minimize denaturation. |
| Modification of critical amino acid residues. | If possible, utilize site-specific aldehyde incorporation methods to avoid modification of residues essential for protein function. |
Quantitative Data Summary
Table 1: pH Optima for Different Aldehyde-Protein Conjugation Chemistries
| Conjugation Chemistry | Typical Optimal pH Range | Reference |
| Reductive Amination | 6.5 - 8.5 | |
| Hydrazone/Oxime Ligation | ~4.5 | |
| Aniline-Catalyzed Hydrazone/Oxime Ligation | 5.5 - 6.5 | |
| α-oxo-Mannich Ligation | ~4.5 | |
| Catalyst-Free Aldol Ligation | ~7.5 |
Table 2: Effect of pH on Protein Stability and Activity
| Protein System | pH Condition | Observation | Reference |
| Inorganic Pyrophosphatase (PPase) | pH 4.0 | Unconjugated protein lost 40% of initial activity within 15 minutes. | |
| pDMAEMA-PPase Conjugate | pH 4.0 | Retained 60% of initial activity after 4 hours. | |
| Whey Protein Isolate (WPI) | pH 2.0 - 3.0 & 8.0 - 9.0 | Increased fluorescence intensity, suggesting protein unfolding. | |
| WPI | pH 4.0 | Compact aggregate state observed. |
Experimental Protocols
Protocol 1: pH Screening for Optimal Reductive Amination
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.
-
Protein and Aldehyde Preparation: Dissolve the protein and the aldehyde-containing molecule in each of the prepared buffers at the desired concentrations.
-
Reaction Initiation: Add the reducing agent (e.g., sodium cyanoborohydride) to each reaction mixture to initiate the conjugation.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-24 hours).
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris buffer) or by buffer exchange to remove excess reactants.
-
Analysis: Analyze the conjugation efficiency for each pH point using techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.
Protocol 2: Assessing Protein Stability as a Function of pH
-
Sample Preparation: Prepare solutions of the protein in buffers of varying pH (e.g., from pH 4.0 to 10.0).
-
Incubation: Incubate the protein solutions at the desired temperature for a set period.
-
Dynamic Light Scattering (DLS): Measure the particle size distribution and polydispersity index to assess protein aggregation.
-
Intrinsic Fluorescence Spectroscopy: Excite the protein sample at ~280 nm or ~295 nm and record the emission spectrum. Changes in fluorescence intensity and the wavelength of maximum emission can indicate conformational changes.
-
Activity Assay: If the protein is an enzyme or has a measurable biological function, perform an activity assay on samples incubated at different pH values to determine the effect on its function.
Visualizations
Caption: Experimental workflow for pH optimization of aldehyde-protein conjugation.
Caption: Logical relationship between pH and reductive amination efficiency.
References
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Preventing Aggregation During Protein Labeling with PEG Linkers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during protein labeling with polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein concentrations are high, the proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability. Deviations from the optimal range can expose hydrophobic regions of the protein, promoting aggregation.[1][2]
-
Over-labeling: The addition of too many PEG linker molecules can alter the protein's surface charge and isoelectric point (pI), which may reduce its solubility and lead to aggregation.[3]
-
Hydrophobicity of the Linker: If the PEG linker itself has hydrophobic properties, its conjugation to the protein surface can increase the overall hydrophobicity of the protein, encouraging self-association.
-
Poor Reagent Quality: The presence of impurities or a high percentage of bifunctional species in a monofunctional PEG reagent can cause unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-MS and LC-MS can be used to characterize the PEGylated protein and identify the presence of aggregates.
Q3: What role does the PEG linker itself play in preventing or causing aggregation?
PEG linkers can have a dual role in protein aggregation:
-
Prevention: PEGylation, the process of attaching PEG chains, generally increases the stability and solubility of proteins. The hydrophilic nature of PEG can shield hydrophobic patches on the protein surface, preventing intermolecular interactions that lead to aggregation. Longer PEG chains can offer more significant steric hindrance, further preventing aggregation.
-
Causation: As mentioned earlier, bifunctional PEG linkers can directly cause aggregation through intermolecular cross-linking. The characteristics of the PEG linker, such as its length and chemical structure, can also influence its interaction with the protein and potentially induce conformational changes that may lead to aggregation.
Troubleshooting Guides
Issue 1: Protein precipitation is observed immediately after adding the PEG linker.
This often indicates rapid, uncontrolled reactions or poor solubility of the PEGylated protein under the current buffer conditions.
Troubleshooting Steps:
-
Optimize Reagent Addition: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller aliquots over a period of time with gentle mixing. This prevents localized high concentrations of the reagent.
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate, allowing for more controlled PEGylation and reducing the risk of aggregation.
-
Evaluate Buffer Conditions: Ensure the buffer pH is optimal for your protein's stability. Also, check the ionic strength of the buffer, as this can influence protein solubility.
-
Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help prevent aggregation.
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-100 mM | Known to suppress protein aggregation. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
| Glycerol | 5-20% (v/v) | Acts as a protein stabilizer. |
Issue 2: Low labeling efficiency is observed alongside aggregation.
This could indicate that the reaction conditions are favoring aggregation over the desired PEGylation reaction or that the reagents are not optimal.
Troubleshooting Steps:
-
Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG linker can sometimes lead to over-labeling and aggregation. Conversely, a low ratio may result in incomplete labeling. It is recommended to perform a titration to find the optimal ratio. A starting point could be a 5- to 10-fold molar excess of the PEG reagent.
-
Adjust Reaction pH: The efficiency of the labeling reaction is often pH-dependent. For example, labeling of primary amines with NHS-PEG linkers is more efficient at a slightly alkaline pH (7.5-8.5). However, the optimal pH for your protein's stability must also be considered.
-
Consider a Different PEG Linker: If using a bifunctional linker, switching to a monofunctional PEG linker can prevent intermolecular cross-linking. The length and structure of the PEG linker can also impact both labeling efficiency and aggregation.
-
Ensure Reagent Quality: Use fresh or properly stored PEG reagents to avoid issues with hydrolysis or impurities that can lead to side reactions and aggregation.
Experimental Protocols
General Protocol for Protein PEGylation with an NHS-Ester PEG Linker
This protocol provides a general guideline for labeling a protein with an N-hydroxysuccinimide (NHS)-ester functionalized PEG linker. Optimization will be required for each specific protein and PEG reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.
-
NHS-Ester PEG linker.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Stabilizing excipients (optional, see table above).
Procedure:
-
Protein Preparation: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-Ester PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
PEGylation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution while gently mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS-ester.
-
Purification: Remove excess PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC, and/or mass spectrometry to determine the degree of PEGylation and the extent of any aggregation.
Visualizations
Caption: A general experimental workflow for protein PEGylation.
References
common side reactions with aldehyde functional groups in bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aldehyde functional groups in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during bioconjugation with aldehydes?
A1: The primary side reactions include:
-
Schiff Base Instability: The initial imine bond formed between an aldehyde and a primary amine (e.g., lysine residue) is reversible and susceptible to hydrolysis, which can lead to low conjugate yields if not stabilized.
-
Aldehyde Oxidation: Aldehydes can be easily oxidized to carboxylic acids, especially in the presence of mild oxidizing agents or under certain storage conditions. This renders the aldehyde non-reactive towards the desired nucleophile.
-
Reactions with Non-target Amino Acids: Besides the intended reaction with N-terminal amines or lysine residues, aldehydes can potentially react with the side chains of other amino acids such as cysteine and arginine, although these are generally less common.
-
Over-alkylation (in Reductive Amination): If a primary amine is used for conjugation, it's possible for the newly formed secondary amine to react with another aldehyde, leading to the formation of a tertiary amine.
-
Aldol Condensation: Aldehydes can undergo self-condensation, particularly under basic conditions, which can lead to unwanted byproducts.
Q2: What is a Schiff base, and why is its stability a concern in bioconjugation?
A2: A Schiff base (or imine) is a compound containing a carbon-nitrogen double bond formed by the reaction of an aldehyde or ketone with a primary amine. In bioconjugation, this is often the initial linkage formed between an aldehyde-functionalized molecule and a primary amine on a biomolecule (like the ε-amino group of a lysine residue). This reaction is reversible and the resulting imine bond is prone to hydrolysis, especially in aqueous environments. This instability can lead to the dissociation of the conjugate, resulting in low yields and unreliable results. To create a stable linkage, the Schiff base is typically reduced to a secondary amine through a process called reductive amination.
Q3: What is reductive amination, and what are the critical parameters for its success?
A3: Reductive amination is a two-step process that converts a carbonyl group (like an aldehyde) and an amine into a stable secondary or tertiary amine. It involves the initial formation of a Schiff base, which is then reduced in situ to a stable amine linkage. Critical parameters for successful reductive amination include:
-
pH: The formation of the imine intermediate is favored under slightly acidic conditions (typically pH 4-6). At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the formation of the imine is less efficient.
-
Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.
-
Molar Ratio of Reactants: The stoichiometry of the aldehyde, amine, and reducing agent needs to be optimized to maximize conjugate yield and minimize side reactions. An excess of the amine can help drive the imine formation.
Q4: What are the advantages of using hydrazide or aminooxy groups to react with aldehydes?
A4: Hydrazide and aminooxy groups are more nucleophilic than primary amines and react with aldehydes to form hydrazone and oxime linkages, respectively. These linkages are generally more stable than Schiff bases under physiological conditions. Oxime bonds are particularly stable. This increased stability often eliminates the need for a subsequent reduction step, simplifying the conjugation protocol.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Possible Causes:
-
Schiff Base Hydrolysis: The intermediate imine is reverting to the starting aldehyde and amine.
-
Inefficient Imine/Enamine Formation: The equilibrium of the initial reaction does not favor the imine. This can be due to steric hindrance or suboptimal pH.
-
Inactive Aldehyde: The aldehyde may have been oxidized to a carboxylic acid.
-
Inactive Reducing Agent (for reductive amination): The reducing agent may have degraded.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.
-
Insufficient Molar Excess of Reagents: Not enough of the labeling reagent to drive the reaction to completion.
Solutions:
-
For Reductive Amination:
-
Optimize pH: Ensure the reaction pH is in the optimal range of 4-6.
-
Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) immediately before use.
-
Increase Molar Excess: Try increasing the molar excess of the amine-containing molecule and the reducing agent.
-
Remove Water: If the reaction is performed in an organic solvent, the addition of a dehydrating agent can drive the equilibrium towards imine formation.
-
-
For Hydrazone/Oxime Ligation:
-
Optimize pH: While these reactions can proceed at neutral pH, mildly acidic conditions (pH 4.5-5.5) can increase the reaction rate.
-
Increase Reagent Concentration: A higher concentration of the hydrazide or aminooxy reagent can improve yields.
-
Use a Catalyst: Aniline can be used as a catalyst to increase the rate of hydrazone and oxime formation.
-
Problem 2: Protein Aggregation During Conjugation
Possible Causes:
-
Hydrophobic Interactions: The conjugated molecule may be hydrophobic, leading to aggregation of the bioconjugate.
-
Disruption of Protein Structure: The conjugation process itself might alter the protein's conformation, exposing hydrophobic patches and leading to aggregation.
-
Over-oxidation: If the aldehyde is generated by oxidizing a glycoprotein, excessive oxidation can damage the protein and cause it to aggregate.
-
Suboptimal Buffer Conditions: Incorrect pH or high salt concentrations can contribute to protein instability and aggregation.
Solutions:
-
Optimize Conjugation Stoichiometry: Reduce the molar excess of the labeling reagent to decrease the degree of labeling and minimize hydrophobicity-driven aggregation.
-
Include Solubilizing Agents: Add non-ionic detergents (e.g., Tween-20) or other stabilizing agents to the reaction buffer.
-
Optimize Oxidation Conditions: If applicable, carefully control the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time to avoid protein damage.
-
Buffer Optimization: Screen different buffer systems and pH values to find conditions that maintain the stability of your protein.
-
Purification: Immediately after conjugation, purify the bioconjugate to remove any aggregates that may have formed.
Data Presentation
Table 1: Recommended Reaction Conditions for Aldehyde Bioconjugation
| Reaction Type | Nucleophile | pH Range | Typical Molar Excess of Labeling Reagent | Common Reducing Agent (if applicable) |
| Reductive Amination | Primary Amine | 4.0 - 6.0 | 10 - 20 fold | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Hydrazone Ligation | Hydrazide | 4.5 - 7.0 | 10 - 50 fold | Not typically required |
| Oxime Ligation | Aminooxy | 4.5 - 7.0 | 10 - 50 fold | Not typically required |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Prepare the Biomolecule: Dissolve the biomolecule containing primary amines (e.g., protein) in a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).
-
Prepare the Aldehyde Reagent: Dissolve the aldehyde-containing molecule in a compatible solvent (e.g., DMSO or DMF).
-
Initiate Imine Formation: Add the desired molar excess of the aldehyde reagent to the biomolecule solution. Incubate the reaction mixture for 1-2 hours at room temperature.
-
Prepare the Reducing Agent: Immediately before use, dissolve sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
Reduction: Add a molar excess of the NaBH₃CN solution to the reaction mixture. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., Tris buffer or glycine) to consume any unreacted aldehyde.
-
Purification: Purify the bioconjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Visualizations
Technical Support Center: Enhancing Reductive Amination for Bioconjugation
Welcome to the technical support center for reductive amination in bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and why is it used for bioconjugation?
Reductive amination is a chemical reaction that forms a stable carbon-nitrogen bond between a carbonyl group (an aldehyde or ketone) and an amine. In bioconjugation, this method is frequently used to covalently link molecules, such as drugs, probes, or carbohydrates, to proteins, antibodies, or other biomolecules.[1][2][3] The reaction typically targets the ε-amine groups of lysine residues on the protein surface.[1] It is favored for its ability to form a stable, covalent linkage under relatively mild, aqueous conditions suitable for sensitive biological molecules.[3]
Q2: What are the critical steps in a reductive amination reaction for bioconjugation?
The reaction proceeds in two main steps:
-
Imine/Schiff Base Formation: The amine group of the biomolecule performs a nucleophilic attack on the carbonyl group of the molecule to be conjugated, forming an unstable imine intermediate (also known as a Schiff base). This is a reversible reaction where a molecule of water is released.
-
Reduction: A reducing agent is then used to reduce the imine bond to a stable secondary amine, completing the conjugation.
Q3: Which reducing agents are commonly used for reductive amination in bioconjugation?
Several reducing agents can be used, with the choice depending on the specific requirements of the reaction, such as the stability of the reactants and the desired selectivity. Common choices include:
-
Sodium Cyanoborohydride (NaBH₃CN): This is the most common reducing agent for bioconjugation. It is mild and selectively reduces the imine in the presence of the aldehyde or ketone, which is crucial for a one-pot reaction. It is also stable in aqueous solutions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is another mild and selective reducing agent. It is often used in organic solvents but can be adapted for aqueous conditions.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting aldehyde or ketone, leading to lower yields if not used carefully. It is typically added after the imine has had sufficient time to form.
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency/Yield
| Potential Cause | Suggested Solution |
| Suboptimal pH | The formation of the imine intermediate is pH-dependent. The optimal pH is typically between 6 and 9. At a pH that is too low, the amine will be protonated and non-nucleophilic. At a pH that is too high, the formation of the imine can be slow. It is recommended to perform a pH optimization study for your specific system. |
| Inefficient Imine Formation | The equilibrium between the carbonyl and the imine can favor the reactants, especially in aqueous solutions. Increasing the concentration of the molecule to be conjugated (the carbonyl-containing compound) can help drive the equilibrium towards the imine. The addition of certain salts, like 500 mM sodium sulfate, has been shown to improve coupling efficiency by making the expulsion of water less unfavorable. |
| Instability of Reactants or Product | Ensure the stability of your biomolecule and conjugating partner under the reaction conditions. Long reaction times or high temperatures can lead to degradation. |
| Incorrect Reducing Agent | If using a strong reducing agent like NaBH₄, it might be reducing the starting aldehyde before imine formation. Consider switching to a milder, more selective agent like NaBH₃CN. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction. Consider modifying the linker on your molecule to be conjugated to extend its reach. |
Problem 2: Non-Specific Modification or Side Reactions
| Potential Cause | Suggested Solution |
| Reduction of Aldehydes/Ketones | As mentioned, a non-selective reducing agent can reduce the starting carbonyl compound. Use NaBH₃CN or NaBH(OAc)₃ for one-pot reactions. |
| Over-Alkylation | Primary amines can potentially undergo multiple alkylations. Reductive amination is generally more controlled than direct alkylation, but using a large excess of the aldehyde/ketone and reducing agent could potentially lead to side products. |
| Protein Cross-linking | If your conjugating molecule has more than one reactive group, or if you are using a cross-linker, you may observe protein aggregation. Characterize your final product using techniques like SDS-PAGE or size-exclusion chromatography. |
| Buffer Interference | Buffers containing primary amines (e.g., Tris) or ammonium salts will compete with your biomolecule for the reaction. Use non-interfering buffers such as borate, phosphate, or HEPES. |
Problem 3: Difficulty with Characterization of the Conjugate
| Potential Cause | Suggested Solution |
| Inability to Quantify Conjugation | Several methods can be used to determine the degree of labeling. UV-Vis spectrophotometry can be used if the conjugated molecule has a distinct absorbance. Mass spectrometry (MALDI-TOF or ESI-MS) can provide the exact mass of the conjugate and thus the number of attached molecules. |
| Heterogeneous Product | Reductive amination on proteins with multiple lysine residues will naturally produce a heterogeneous mixture of products with varying degrees of labeling. If a homogeneous product is required, consider site-specific conjugation methods. |
Experimental Protocols
General Protocol for Reductive Amination of a Protein with an Aldehyde-Containing Molecule
This protocol is a general guideline and should be optimized for your specific application.
-
Buffer Preparation: Prepare a non-amine-containing buffer (e.g., 100 mM sodium phosphate or sodium borate) and adjust the pH to the desired value (typically between 7.0 and 8.5).
-
Protein Preparation: Dissolve or dialyze your protein into the reaction buffer. The final protein concentration will depend on your specific experiment, but a starting point could be 1-10 mg/mL.
-
Reaction Setup:
-
To the protein solution, add the aldehyde-containing molecule. A molar excess of the aldehyde (e.g., 20-100 fold) is typically used to drive the reaction.
-
Gently mix the solution.
-
-
Addition of Reducing Agent:
-
Prepare a fresh stock solution of the reducing agent (e.g., Sodium Cyanoborohydride) in the reaction buffer or water.
-
Add the reducing agent to the reaction mixture. A typical final concentration is 20-50 mM.
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours). The optimal time and temperature should be determined empirically.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to react with any remaining aldehyde.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques.
Protocol for Improving Reductive Amination Efficiency of Carbohydrates to Proteins
This protocol is adapted from a study that reported a significant increase in conjugation efficiency.
-
Reagent Preparation:
-
Protein solution (e.g., 150 mg/mL Bovine Serum Albumin).
-
400 mM Sodium Borate buffer, pH 8.5.
-
3 M Sodium Sulfate solution.
-
20 mM solution of the oligosaccharide.
-
3 M Sodium Cyanoborohydride solution.
-
-
Reaction Mixture Assembly (in a PCR tube):
-
Combine the reagents in the following order:
-
Protein solution (e.g., 2 µL)
-
Sodium borate buffer (e.g., 5.5 µL)
-
Sodium sulfate solution (e.g., 3.7 µL)
-
Oligosaccharide solution (e.g., 3.3 µL for 15 equivalents)
-
Water (to final volume)
-
Sodium cyanoborohydride solution (e.g., 2.2 µL)
-
-
-
Incubation:
-
Cap the tube and incubate in a PCR thermal cycler with a heated lid at 56°C for 96 hours. The heated lid prevents evaporation.
-
-
Purification:
-
After incubation, purify the glycoconjugate by extensive dialysis against water.
-
-
Analysis:
-
Determine the number of sugars attached per protein molecule using MALDI-TOF mass spectrometry.
-
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Reductive Amination Efficiency of an Oligosaccharide to BSA
| Condition # | Equivalents of Sugar | Temperature (°C) | Salt | Time (h) | Average Sugars per BSA |
| 1 | 15 | 50 | None | 24 | 1.0 |
| 2 | 15 | 50 | None | 96 | 2.2 |
| 3 | 15 | 56 | None | 96 | 3.0 |
| 4 | 15 | 56 | 0.5 M NaCl | 96 | 3.3 |
| 5 | 15 | 56 | 0.5 M Na₂SO₄ | 96 | 5.0 |
Data adapted from a study on improving carbohydrate-protein conjugation.
Visualizations
Caption: Experimental workflow for reductive amination bioconjugation.
Caption: Simplified mechanism of reductive amination for bioconjugation.
Caption: Troubleshooting logic for low yield in reductive amination.
References
how to remove unreacted CHO-CH2-PEG1-CH2-Boc from reaction mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted CHO-CH2-PEG1-CH2-Boc from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the unreacted material this compound that can be exploited for its removal?
A1: The molecule this compound has three distinct chemical features that can be targeted for separation:
-
An aldehyde group (CHO): This is a reactive functional group that can undergo specific chemical transformations to facilitate separation.
-
A Polyethylene Glycol (PEG) linker: The PEG linker imparts hydrophilicity and can be a basis for separation using certain types of chromatography.
-
A tert-butyloxycarbonyl (Boc) protected amine: The Boc group is a bulky, hydrophobic protecting group that influences the molecule's polarity and is stable under non-acidic conditions.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods are based on targeting the aldehyde functionality or using chromatographic techniques. These include:
-
Bisulfite Extraction: A chemical method that selectively converts the aldehyde into a water-soluble adduct, which can then be removed through liquid-liquid extraction.[1]
-
Column Chromatography: A physical separation method based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. Common types include silica gel chromatography and reverse-phase chromatography.
-
Size-Exclusion Chromatography (SEC): Particularly useful if the desired product is significantly larger than the unreacted PEGylated aldehyde.[]
Q3: Will the purification method affect the stability of my desired compound?
A3: The choice of purification method should be compatible with the stability of your desired product. For instance, the Boc protecting group on the unreacted material is sensitive to strong acids.[3] Therefore, if your desired product also contains acid-labile functional groups, purification methods involving strong acids should be avoided. The bisulfite extraction method is generally mild and tolerates a wide range of functional groups.
Troubleshooting Guides
Q: How can I remove the unreacted aldehyde-PEG-Boc compound from my reaction mixture?
A: The recommended primary approach is to use a sodium bisulfite wash, which selectively reacts with the aldehyde.
The reaction between an aldehyde and sodium bisulfite forms a charged bisulfite adduct that is soluble in water. This allows for the selective removal of the unreacted aldehyde from the organic components of your reaction mixture through a simple liquid-liquid extraction. This method is effective for a wide range of aldehydes, including those that are sterically hindered.
Q: What if the bisulfite adduct is not soluble in the aqueous layer?
A: For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or aqueous layer.
If a solid precipitates between the layers after adding water and an organic solvent, the entire mixture can be filtered through Celite to remove the insoluble bisulfite adduct. Subsequently, the layers of the filtrate can be separated.
Q: I have tried bisulfite extraction, but it is not working for my mixture. What other options do I have?
A: If bisulfite extraction is not effective or compatible with your reaction, column chromatography is a versatile alternative.
The choice of chromatography will depend on the properties of your desired product versus the unreacted this compound.
-
Normal-phase (silica gel) chromatography: Can be effective if there is a sufficient polarity difference between your product and the unreacted aldehyde.
-
Reverse-phase chromatography (e.g., C18): Separates compounds based on hydrophobicity. The Boc group and the PEG chain will influence the retention of the unreacted material.
-
Ion-exchange chromatography (IEX): This is a suitable option if your target molecule has a charge that is different from the unreacted aldehyde.
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used for the purification of PEGylated molecules.
Data Presentation
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Purity |
| Sodium Bisulfite Extraction | Chemical reaction forming a water-soluble adduct with the aldehyde. | Highly selective for aldehydes, fast, simple, and inexpensive. | May not be suitable for compounds sensitive to bisulfite; adduct may precipitate. | >99% removal of aldehyde reported. |
| Silica Gel Chromatography | Adsorption based on polarity. | Widely applicable, good for a range of polarities. | Can be time-consuming, requires solvent optimization. | Dependent on separation efficiency. |
| Reverse-Phase HPLC | Partitioning based on hydrophobicity. | High resolution, suitable for a wide range of compounds. | Can be expensive, may require specialized equipment. | High purity achievable. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Effective for separating molecules of significantly different sizes. | Not suitable for molecules of similar size. | Good for removing small impurities from large molecules. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Highly selective for charged molecules. | Only applicable to charged molecules. | High purity achievable. |
Experimental Protocols
Protocol 1: Removal of Unreacted Aldehyde using Sodium Bisulfite Extraction
This protocol is adapted from established methods for aldehyde removal.
Materials:
-
Reaction mixture containing the unreacted aldehyde.
-
A water-miscible organic solvent (e.g., methanol, THF, DMF).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
An immiscible organic extraction solvent (e.g., ethyl acetate, hexanes, or a mixture).
-
Separatory funnel.
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or DMF. For aliphatic aldehydes, DMF can improve removal rates.
-
Transfer the solution to a separatory funnel.
-
Add saturated aqueous sodium bisulfite solution (approximately 1.5 to 2 equivalents relative to the aldehyde).
-
Shake the funnel vigorously for about 30 seconds to ensure thorough mixing and reaction.
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).
-
Shake the funnel again to partition the components between the aqueous and organic layers.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the unreacted aldehyde, while your desired product should remain in the organic layer.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Note: If you wish to recover the aldehyde, the aqueous layer containing the bisulfite adduct can be basified with sodium hydroxide to a pH of 12, which will reverse the reaction. The aldehyde can then be extracted back into an organic solvent.
Protocol 2: General Workflow for Purification by Column Chromatography
Materials:
-
Crude reaction mixture.
-
Silica gel or other appropriate stationary phase.
-
Chromatography column.
-
Elution solvents (e.g., hexanes, ethyl acetate).
-
Collection tubes.
Procedure:
-
Slurry Preparation: Prepare a slurry of the silica gel in the initial elution solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of solvent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions as the solvent runs through the column.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC, LC-MS) to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
Caption: A decision tree to guide the selection of an appropriate purification method.
References
Technical Support Center: Characterization of PEGylated Proteins
Welcome to the technical support center for the characterization of PEGylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Section 1: Heterogeneity and Degree of PEGylation
One of the primary challenges in characterizing PEGylated proteins is the inherent heterogeneity of the resulting product. PEGylation reactions often yield a complex mixture of protein molecules with varying numbers of polyethylene glycol (PEG) chains attached. Accurately determining the average number of PEG chains per protein, known as the degree of PEGylation, is crucial for ensuring product consistency, efficacy, and safety.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated protein sample showing multiple bands or a broad smear on SDS-PAGE?
A1: This is a common observation and is often due to the heterogeneity of the PEGylation reaction, resulting in a population of proteins with different numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species).[2][3] The large, hydrated PEG chains can also interfere with the binding of SDS and affect the protein's migration through the gel, leading to broadened or smeared bands.[3] The apparent molecular weight on SDS-PAGE may also be higher than the actual molecular weight.
Q2: How can I improve the resolution of my PEGylated protein on a gel?
A2: Native PAGE can be a good alternative to SDS-PAGE as it avoids the interaction between PEG and SDS, often providing better resolution for PEGylated proteins. For HPLC-based methods, optimizing the column and mobile phase is crucial. Size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are commonly used, but their success depends on the specific properties of your protein and the attached PEG.
Q3: What are the most common methods to determine the degree of PEGylation?
A3: Several techniques can be used, each with its own advantages and limitations. Common methods include:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can provide information on the molecular weight of the PEGylated protein, allowing for the calculation of the degree of PEGylation.
-
Chromatography: HPLC methods, particularly SEC and ion-exchange chromatography (IEC), can separate different PEGylated species, and the relative peak areas can be used to estimate the distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be a quantitative method for determining the degree of PEGylation by comparing the integrals of signals from the protein and the PEG chain.
-
Colorimetric Assays: While less precise, colorimetric methods can provide a quick estimate of the extent of PEGylation.
Troubleshooting Guide: Inaccurate Degree of PEGylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent degree of PEGylation between batches. | - Variation in reaction conditions (pH, temperature, time). - Inconsistent molar ratio of PEG reagent to protein. | - Tightly control and document all reaction parameters. - Perform optimization studies to determine the ideal molar ratio for your desired degree of PEGylation. |
| Mass spectrometry data is complex and difficult to interpret. | - Polydispersity of the PEG reagent. - Overlapping charge states in ESI-MS. | - Use monodisperse PEG reagents if possible. - Optimize MS parameters and consider using charge-stripping agents like triethylamine (TEA) to simplify the spectrum. - Utilize deconvolution software to help interpret the data. |
| HPLC peaks are broad or poorly resolved. | - Non-specific interactions between the PEGylated protein and the column matrix. - Inappropriate mobile phase composition. | - Screen different HPLC columns (e.g., SEC, RP-HPLC, IEX) to find the best separation for your sample. - Optimize the mobile phase by adjusting salt concentration, pH, or adding organic modifiers. |
| NMR results are not reproducible. | - Incomplete removal of unreacted PEG. - Issues with sample preparation and data processing. | - Ensure thorough purification of the PEGylated protein to remove all free PEG. - Follow standardized protocols for sample preparation and use appropriate internal standards for quantification. |
Experimental Workflow: Determining Degree of PEGylation by MALDI-TOF MS
This workflow outlines the general steps for determining the degree of PEGylation using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Section 2: Identification of PEGylation Sites
Pinpointing the exact amino acid residues where PEG chains are attached is a critical step in the characterization of PEGylated proteins. This information is vital for understanding the impact of PEGylation on the protein's structure, function, and potential immunogenicity.
Frequently Asked Questions (FAQs)
Q1: Why is it important to identify the specific sites of PEGylation?
A1: The location of PEG attachment can significantly influence the protein's biological activity. If PEGylation occurs at or near an active site or a receptor-binding domain, it can lead to a decrease in efficacy. Identifying the sites helps ensure that the modification does not negatively impact the protein's function and provides a more complete structural characterization for regulatory purposes.
Q2: What are the primary methods for identifying PEGylation sites?
A2: The most common approach is a "bottom-up" proteomics strategy involving mass spectrometry. This typically involves:
-
Enzymatic Digestion: The PEGylated protein is digested into smaller peptides using an enzyme like trypsin.
-
Peptide Separation: The resulting peptide mixture is separated using liquid chromatography (LC).
-
Mass Spectrometry Analysis (LC-MS/MS): The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences and identify the specific residues that are modified with PEG.
Q3: Are there alternative methods for PEGylation site identification?
A3: Yes, one novel method involves using a biotinylated PEG derivative. After PEGylation and digestion, the biotin-tagged PEGylated peptides can be selectively captured using an avidin-functionalized column. These enriched peptides are then analyzed by mass spectrometry to identify the PEGylation sites.
Troubleshooting Guide: Challenges in PEGylation Site Identification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete protein digestion. | - PEG chains sterically hinder the protease's access to cleavage sites. | - Use a higher enzyme-to-protein ratio or a longer digestion time. - Consider using a combination of different proteases. - Perform the digestion under denaturing conditions if compatible with the downstream analysis. |
| Poor recovery of PEGylated peptides during LC separation. | - The large and hydrophobic nature of PEGylated peptides can lead to irreversible binding to the column. | - Optimize the LC gradient and mobile phase composition. - Use a column with a different stationary phase chemistry. |
| Low ionization efficiency of PEGylated peptides in the mass spectrometer. | - The PEG chain can suppress the ionization of the peptide. | - Optimize the ESI source parameters. - Consider using a different ionization technique, such as MALDI. |
| Complex MS/MS spectra that are difficult to interpret. | - Fragmentation of the PEG chain in addition to the peptide backbone. | - Use different fragmentation techniques (e.g., CID, HCD, ETD) to generate complementary fragmentation patterns. - Utilize specialized software for analyzing modified peptide spectra. |
Experimental Protocol: Peptide Mapping for PEGylation Site Identification
-
Protein Denaturation and Reduction:
-
Dissolve the purified PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Add a reducing agent, such as dithiothreitol (DTT), and incubate to break disulfide bonds.
-
-
Alkylation:
-
Add an alkylating agent, like iodoacetamide, to cap the free sulfhydryl groups and prevent disulfide bond reformation.
-
-
Buffer Exchange:
-
Remove the denaturing and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
-
Enzymatic Digestion:
-
Add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio.
-
Incubate overnight at the optimal temperature for the enzyme.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire MS and MS/MS data for the eluting peptides.
-
-
Data Analysis:
-
Use a database search engine to identify the peptides and localize the PEG modifications based on the mass shift and fragmentation pattern.
-
Logical Relationship: Factors Influencing PEGylation Site Identification
Section 3: Structural and Functional Characterization
Attaching PEG chains to a protein can alter its three-dimensional structure and, consequently, its biological function. A thorough characterization is necessary to ensure that the therapeutic benefits of PEGylation are achieved without compromising the protein's efficacy and stability.
Frequently Asked Questions (FAQs)
Q1: How does PEGylation affect the structure of a protein?
A1: While the secondary structure of a protein often remains largely unchanged after PEGylation, the tertiary structure can be affected. The PEG chains can shield parts of the protein surface, potentially altering its conformation and interactions with other molecules. PEGylation can also impact the protein's hydrodynamic radius, making it appear larger in solution.
Q2: Can PEGylation lead to a loss of biological activity?
A2: Yes, a reduction in biological activity is a potential challenge with PEGylation. This can occur if the PEG chain sterically hinders the protein's active site or its binding to a target receptor. The extent of activity loss can depend on the degree of PEGylation and the specific sites of attachment.
Q3: What techniques are used to assess the structural integrity of PEGylated proteins?
A3: A variety of biophysical techniques can be employed, including:
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To monitor changes in the protein's secondary structure.
-
Fluorescence Spectroscopy: To probe the local environment of aromatic amino acids and detect conformational changes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information in solution.
Q4: How is the functional activity of a PEGylated protein evaluated?
A4: The specific assay will depend on the protein's function. Common approaches include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): To measure binding affinity to target molecules.
-
Cell-based Assays: To determine the biological response in a cellular context.
-
Enzyme Activity Assays: For PEGylated enzymes, to measure their catalytic activity.
Troubleshooting Guide: Altered Structure and Function
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant loss of biological activity after PEGylation. | - PEGylation at or near the active/binding site. - Conformational changes induced by PEGylation. | - Try site-specific PEGylation to direct the modification away from critical regions. - Use a smaller PEG chain or a different PEG chemistry. - Perform a detailed structural analysis to understand the conformational changes. |
| Increased protein aggregation. | - PEGylation may expose hydrophobic patches on the protein surface. - The chemical conditions of the PEGylation reaction may induce aggregation. | - Optimize the PEGylation reaction conditions (e.g., pH, protein concentration). - Screen different formulation buffers to find conditions that minimize aggregation. - Analyze for aggregates using techniques like size-exclusion chromatography (SEC). |
| Inconsistent functional assay results. | - Heterogeneity of the PEGylated sample. | - Purify the desired PEGylated species (e.g., mono-PEGylated) to obtain a more homogeneous sample for functional testing. |
Signaling Pathway Analogy: Impact of PEGylation on Protein Interaction
This diagram illustrates how PEGylation can sterically hinder the interaction between a therapeutic protein and its target receptor, potentially leading to reduced biological activity.
References
Technical Support Center: Strategies to Control the Degree of PEGylation on a Protein
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of PEGylation, troubleshoot common experimental issues, and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during protein PEGylation experiments.
Issue 1: Low or No PEGylation Yield
Q: My PEGylation reaction has a consistently low yield or fails to produce any PEGylated product. What are the potential causes and how can I troubleshoot this?
A: Low PEGylation yield is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation.[1] A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and reaction time. The ideal conditions are highly dependent on the specific PEGylation chemistry and the protein being modified.[2][3] For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally recommended.[4][5] For thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is often optimal to ensure the cysteine residue is in its reactive thiolate form. |
| Degradation of PEG Reagent | PEG reagents, especially those with active esters like NHS, are sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity. Store PEG reagents under desiccated conditions at the recommended temperature (e.g., -20°C). Use a fresh vial of the reagent if degradation is suspected and prepare the reaction mixture immediately after dissolving the PEG. |
| Inactive Reducing Agent (for reductive amination) | For PEGylation using PEG-aldehyde, a reducing agent like sodium cyanoborohydride (NaBH3CN) is crucial. If it has lost activity, the unstable imine intermediate will not be reduced to a stable bond. Use a fresh supply of the reducing agent and store it in a desiccator. |
| Low Molar Ratio of PEG to Protein | An insufficient amount of activated PEG will result in a low yield of the PEGylated product. Increase the molar ratio of the activated PEG to the protein. A 5 to 20-fold molar excess is a common starting point, but this needs to be optimized for each specific protein. |
| Protein Instability or Aggregation | The reaction conditions may be causing the protein to denature or aggregate, making the target residues inaccessible for PEGylation. Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions to enhance protein stability. Reducing the protein concentration can also help minimize aggregation. |
Issue 2: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
Q: My reaction produces a heterogeneous mixture of PEGylated species, and I want to favor mono-PEGylation. How can I control the degree of PEGylation?
A: Achieving a high degree of homogeneity, particularly mono-PEGylated species, is a common goal in protein PEGylation. Several strategies can be employed to control the reaction and favor a specific degree of PEGylation.
Strategies to Control PEGylation Degree:
| Strategy | Description |
| Adjust Molar Ratio of PEG to Protein | This is one of the most critical parameters. A lower molar ratio of activated PEG to protein will favor mono-PEGylation, while higher ratios will lead to a greater proportion of multi-PEGylated species. Systematically decrease the molar ratio to find the optimal balance for your desired product. |
| Control Reaction pH | For amine-specific PEGylation, lowering the pH can increase the selectivity for the N-terminal α-amino group over the ε-amino groups of lysine residues, as the N-terminus generally has a lower pKa. Performing the reaction at a pH below 7 can often achieve high selectivity for the N-terminus. |
| Site-Directed Mutagenesis | If a specific attachment site is desired, site-directed mutagenesis can be used to introduce a uniquely reactive amino acid, such as cysteine, at a specific location on the protein surface. This allows for highly specific PEGylation with thiol-reactive PEGs. Conversely, removing competing reactive sites can also improve homogeneity. |
| Use of Branched PEGs | Branched PEG molecules can create steric hindrance after attachment, which can limit the accessibility of other potential PEGylation sites on the protein surface, thereby favoring mono-PEGylation. |
| Enzymatic PEGylation | Enzymes like transglutaminase can be used to catalyze the site-specific attachment of PEG to a glutamine residue, offering a high degree of control over the PEGylation site and stoichiometry. |
Issue 3: Loss of Biological Activity
Q: My PEGylated protein shows a significant loss of biological activity. What could be the cause, and how can I mitigate this?
A: The attachment of a PEG chain can sometimes interfere with the protein's active site or binding domains, leading to a reduction in its biological function.
Causes and Mitigation Strategies:
| Possible Cause | Mitigation Strategy |
| PEG Attachment at or near the Active Site | The PEG chain may be sterically hindering the active site or a region critical for the protein's function. |
| 1. Site-Specific PEGylation: Use strategies like site-directed mutagenesis to introduce a PEGylation site distant from the active site. | |
| 2. Active Site Protection: During the PEGylation reaction, add a substrate or a competitive inhibitor to protect the active site. | |
| 3. pH Control: For amine-reactive PEGylation, adjusting the pH can direct the PEGylation to residues away from a pH-sensitive active site. | |
| Protein Denaturation | The reaction conditions (e.g., pH, temperature) may have caused the protein to denature. |
| 1. Optimize Reaction Conditions: Test a range of pH values and temperatures to find conditions that maintain the protein's structural integrity. | |
| 2. Biophysical Characterization: Use techniques like Circular Dichroism (CD) to confirm the protein's secondary and tertiary structure after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main chemical strategies for protein PEGylation?
A1: The most common strategies target specific amino acid residues:
-
Amine PEGylation: Targets the primary amines of lysine residues and the N-terminal α-amino group using activated PEGs like NHS esters or aldehydes.
-
Thiol PEGylation: Targets the sulfhydryl group of cysteine residues using maleimide or vinyl sulfone-activated PEGs. This is often used for site-specific PEGylation after introducing a free cysteine via mutagenesis.
-
Carboxyl Group Modification: Targets aspartic and glutamic acid residues.
-
Enzymatic PEGylation: Utilizes enzymes like transglutaminase to attach PEG to glutamine residues.
Q2: How can I determine the degree of PEGylation of my protein?
A2: Several analytical techniques can be used to characterize the degree of PEGylation:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Size Exclusion Chromatography (SEC): Separates proteins based on their hydrodynamic radius, which increases upon PEGylation. It can be used to separate mono-, di-, and multi-PEGylated species from the un-PEGylated protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the precise molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the quantitative determination of the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC (RP-HPLC) can be used to separate and quantify different PEGylated species.
Q3: What is the difference between "first-generation" and "second-generation" PEGylation?
A3:
-
First-generation PEGylation typically refers to random PEGylation, where PEG chains are attached non-specifically to multiple reactive sites on the protein, often resulting in a heterogeneous mixture of products.
-
Second-generation PEGylation focuses on site-specific attachment of PEG to a single, predetermined location on the protein. This approach leads to a more homogeneous product with better-defined properties.
Q4: Can PEGylation affect the immunogenicity of a protein?
A4: Yes, one of the primary benefits of PEGylation is the reduction of a protein's immunogenicity. The attached PEG chains create a protective hydrophilic shield around the protein, which can mask antigenic epitopes and reduce recognition by the immune system.
Experimental Protocols
Protocol 1: General Procedure for Amine PEGylation using PEG-NHS Ester
This protocol provides a general guideline for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG. Optimization will be required for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-NHS ester (e.g., mPEG-succinimidyl propionate)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to the desired concentration. The amount will depend on the target molar ratio of PEG to protein.
-
PEGylation Reaction: Add the mPEG-NHS solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using a suitable chromatography method, such as size exclusion chromatography (SEC) to remove unreacted PEG, followed by ion-exchange chromatography (IEX) to separate different PEGylated species.
-
Analysis: Analyze the purified fractions using SDS-PAGE, SEC, and/or mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Analysis of PEGylation Degree by SDS-PAGE
Materials:
-
Unmodified protein (control)
-
PEGylated protein sample
-
SDS-PAGE loading buffer
-
Precast or hand-cast polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation: Mix a small aliquot of the unmodified protein and the PEGylated protein sample with SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours with gentle agitation.
-
Destaining: Destain the gel with the destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein band. An increase in molecular weight, indicated by a slower migration, confirms successful PEGylation. The presence of multiple bands in the PEGylated sample lane may indicate a mixture of different PEGylated species (mono-, di-, etc.).
Visualizations
References
Navigating PEGylation: A Technical Support Guide on the Impact of Molar Excess
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, peptides, and other molecules is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, achieving the desired conjugation outcome is critically dependent on optimizing reaction conditions, with the molar ratio of the PEG reagent to the target molecule being a paramount factor. An excess of the PEG reagent can significantly influence the degree of PEGylation, product distribution, and the ultimate biological activity of the conjugate.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during PEGylation experiments, with a focus on the impact of the molar excess of the PEG reagent.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting molar excess of PEG reagent for a conjugation reaction?
A common starting point for PEGylation reactions is a 5- to 20-fold molar excess of the PEG reagent to the protein or molecule.[1] However, the optimal ratio is highly dependent on the specific protein, the number of available reactive sites (e.g., lysine residues for NHS-ester chemistry), and the desired degree of PEGylation.[1][2] It is always recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific application.[3]
Q2: How does increasing the molar excess of PEG reagent affect the conjugation outcome?
Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation, meaning more PEG molecules are attached to each protein molecule.[4] This can be desirable to a certain extent to maximize the benefits of PEGylation. However, an excessive molar ratio can lead to the formation of a heterogeneous mixture of products, including di-, and poly-PEGylated species, in addition to the desired mono-PEGylated product. This high polydispersity can complicate purification and may negatively impact the therapeutic efficacy and safety of the final product.
Q3: What are the potential negative consequences of using a high molar excess of PEG reagent?
Using a high molar excess of PEG reagent can lead to several undesirable outcomes:
-
High Polydispersity: As mentioned, it can result in a mixture of PEGylated species with varying numbers of PEG chains attached, making it challenging to obtain a homogeneous product.
-
Protein Aggregation: A high concentration of PEG can sometimes induce protein aggregation. This can occur through intermolecular cross-linking if a bifunctional PEG is used or by altering the protein's surface properties and promoting non-specific interactions.
-
Loss of Biological Activity: Excessive PEGylation can lead to a significant decrease in the biological activity of the protein. This is often due to steric hindrance, where the attached PEG chains block the active site or receptor-binding sites of the protein.
-
Difficult Purification: The presence of a large excess of unreacted PEG and a heterogeneous mixture of PEGylated products makes the purification process more complex and can lead to lower yields of the desired product.
Q4: How can I control the degree of PEGylation to favor mono-PEGylated products?
Controlling the reaction to favor the formation of mono-PEGylated products is often a key objective. Several strategies can be employed:
-
Optimize Molar Ratio: Carefully titrating the molar ratio of PEG reagent to the protein is the most direct way to control the degree of PEGylation. Lower molar ratios will generally favor mono-PEGylation.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to limit the extent of the reaction and reduce the formation of higher-order PEGylated species.
-
pH Optimization: For amine-reactive PEGylation (e.g., NHS esters), controlling the pH can influence the selectivity of the reaction. For instance, a lower pH (around 7.0-8.0) can favor the more reactive N-terminal amine over lysine residues.
-
Site-Directed PEGylation: If possible, genetically engineering the protein to introduce a unique reactive site (e.g., a cysteine residue) allows for highly specific, mono-PEGylation.
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation experiments related to the molar excess of the PEG reagent.
| Problem | Potential Cause | Recommended Solution |
| Low PEGylation Yield | Insufficient Molar Excess of PEG Reagent: The amount of PEG reagent may not be enough to drive the reaction to completion. | Gradually increase the molar excess of the PEG reagent in small increments (e.g., from 5-fold to 10-fold, then 15-fold) and analyze the products at each step to find the optimal ratio. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the reaction. | Ensure the reaction buffer is at the optimal pH for the chosen PEG chemistry (e.g., pH 7-9 for NHS esters). Consider optimizing the reaction temperature and time. | |
| High Polydispersity (Mixture of mono-, di-, and poly-PEGylated species) | Excessive Molar Ratio of PEG Reagent: A high concentration of PEG reagent increases the likelihood of multiple PEG molecules attaching to a single protein. | Systematically decrease the molar ratio of the PEG reagent. Perform a titration experiment to identify the ratio that yields the highest proportion of the desired PEGylated species. |
| Multiple Reactive Sites with Similar Accessibility: The protein may have several surface-exposed residues that are equally reactive towards the PEG reagent. | Consider using a site-directed PEGylation strategy if a homogeneous product is critical. Alternatively, purification methods like ion-exchange chromatography can be used to separate the different PEGylated forms. | |
| Protein Aggregation/Precipitation during Reaction | High Molar Excess of PEG: High concentrations of PEG can sometimes lead to protein aggregation. | Reduce the molar ratio of the PEG reagent. Perform the reaction at a lower protein concentration. |
| Intermolecular Cross-linking: If using a bifunctional PEG reagent, an excess can lead to the formation of cross-linked protein aggregates. | Ensure you are using a monofunctional PEG reagent if mono-PEGylation is the goal. If a bifunctional linker is necessary, carefully control the stoichiometry to minimize cross-linking. | |
| Suboptimal Buffer Conditions: The reaction buffer may not be providing adequate stability for the protein. | Screen different buffer compositions and pH values to find conditions that maintain protein stability. Consider adding stabilizing excipients like sucrose or arginine. | |
| Significant Loss of Biological Activity | Over-PEGylation: A high degree of PEGylation can sterically hinder the protein's active or binding sites. | Reduce the molar excess of the PEG reagent to decrease the average number of attached PEG molecules. Analyze the biological activity of fractions from the purification process to identify the species with the optimal balance of PEGylation and activity. |
| PEGylation at a Critical Site: The PEG molecule may have attached to a residue that is essential for the protein's function. | If possible, use a site-directed PEGylation approach to target a region of the protein that is distant from the active or binding sites. |
Data Presentation
The following table summarizes the impact of varying the PEG to protein molar ratio on the conjugation outcome for a hypothetical protein. This data is illustrative and the optimal conditions for your specific protein will need to be determined empirically.
| PEG:Protein Molar Ratio | % Unconjugated Protein | % Mono-PEGylated | % Di-PEGylated | % Poly-PEGylated & Aggregates | Relative Biological Activity (%) |
| 1:1 | 60 | 35 | 5 | 0 | 95 |
| 5:1 | 20 | 65 | 10 | 5 | 80 |
| 10:1 | 5 | 50 | 30 | 15 | 60 |
| 20:1 | <1 | 25 | 45 | 30 | 40 |
| 50:1 | 0 | 10 | 40 | 50 | 20 |
Experimental Protocols
Protocol 1: General NHS-Ester PEGylation of a Protein
This protocol describes a general method for the conjugation of an NHS-ester activated PEG to a protein targeting primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
NHS-ester activated PEG reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester activated PEG in a small amount of anhydrous DMF or DMSO.
-
PEGylation Reaction:
-
Calculate the required amount of PEG reagent to achieve the desired molar excess (e.g., start with a 10-fold molar excess).
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts using dialysis or size-exclusion chromatography. Further purification to separate different PEGylated species can be achieved using ion-exchange chromatography.
Protocol 2: Analysis of PEGylation Products by SDS-PAGE
Materials:
-
PEGylated protein reaction mixture
-
SDS-PAGE gels (appropriate percentage for the size of the protein and its conjugates)
-
SDS-PAGE running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples by mixing the reaction aliquots with loading buffer.
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analyze the gel to identify bands corresponding to the unconjugated protein, and mono-, di-, and poly-PEGylated species based on their molecular weight shift.
Visualizations
Caption: A general experimental workflow for protein PEGylation.
References
Validation & Comparative
A Head-to-Head Comparison of CHO-CH2-PEG1-CH2-Boc and NHS-ester PEG Linkers for Protein Labeling
For Immediate Publication
[City, State] – [Date] – In the landscape of bioconjugation for research, diagnostics, and therapeutic development, the choice of linker for protein labeling is a critical determinant of conjugate performance. This guide provides an in-depth, objective comparison between two prevalent classes of amine-reactive PEGylation reagents: aldehyde-reactive linkers, exemplified by CHO-CH2-PEG1-CH2-Boc, and N-hydroxysuccinimide (NHS)-ester PEG linkers. This comparison is supported by a summary of experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific applications.
The strategic covalent attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic and diagnostic properties of proteins. Benefits include improved solubility, extended circulatory half-life, and reduced immunogenicity.[1] Both aldehyde-reactive and NHS-ester PEG linkers target primary amines on proteins, specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus. However, their distinct reaction mechanisms result in significant differences in specificity, stability of the resulting conjugate, and overall performance.
Executive Summary: Key Differentiators
| Feature | This compound (Aldehyde-Reactive) | NHS-ester PEG Linker |
| Primary Target | N-terminal α-amine, Lysine ε-amines | Lysine ε-amines, N-terminal α-amine |
| Reaction Type | Reductive Amination | Acylation |
| Resulting Linkage | Secondary Amine | Amide |
| Reaction pH | Acidic to Neutral (pH 5.0-8.0) | Neutral to Slightly Basic (pH 7.2-9.0) |
| Specificity | Higher potential for N-terminal selectivity | Generally non-selective, targets all accessible primary amines |
| Linkage Stability | Highly stable | Stable, but susceptible to hydrolysis under harsh conditions |
| Key Advantage | Greater control over site-specificity, leading to more homogeneous conjugates.[2] | High reactivity and a straightforward, well-established protocol. |
| Key Disadvantage | Requires a reducing agent (e.g., sodium cyanoborohydride). | Prone to hydrolysis, which can lead to lower reaction efficiency and heterogeneous products.[3] |
Reaction Mechanisms and Specificity
The fundamental difference between these two linkers lies in their chemistry. NHS-ester PEG linkers react with primary amines via acylation to form a stable amide bond.[4] This reaction is efficient at neutral to slightly basic pH but is in competition with the hydrolysis of the NHS ester, which can reduce labeling efficiency.[3] Due to the high number of lysine residues typically present on the surface of a protein, NHS-ester PEGylation often results in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations.
In contrast, aldehyde-reactive linkers like this compound undergo a two-step reductive amination process. First, the aldehyde group reacts with a primary amine to form a Schiff base intermediate. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a highly stable secondary amine bond. A key advantage of this method is the ability to achieve greater site-specificity. By controlling the reaction pH at a slightly acidic level (e.g., pH 5.0-6.0), the N-terminal α-amine, which generally has a lower pKa than the ε-amine of lysine, can be preferentially targeted. This controlled labeling is crucial for preserving the biological activity of proteins where lysine residues may be essential for function.
Figure 1. Reaction mechanisms for protein labeling.
Performance Comparison: Stability and Functional Impact
The stability of the resulting linkage is a critical factor for the longevity and reliability of the labeled protein. The secondary amine bond formed through reductive amination is highly stable and resistant to hydrolysis. The amide bond from the NHS-ester reaction is also generally stable, but can be more susceptible to cleavage under harsh conditions compared to the secondary amine linkage.
The site of PEGylation can have a significant impact on the biological function of the protein. Non-specific labeling of lysine residues via NHS-ester chemistry can potentially mask binding sites or disrupt the protein's tertiary structure, leading to a loss of activity. The ability of aldehyde-reactive linkers to target the N-terminus often preserves the protein's active sites, resulting in a more functionally active conjugate.
Application in PROTAC Development
This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.
Figure 2. Generalized workflow for PROTAC development.
Experimental Protocols
Protocol 1: Protein Labeling with this compound (Aldehyde-Reactive Linker)
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., MES or HEPES buffer at pH 6.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared in reaction buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF.
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. Mix gently.
-
Reduction: Add NaCNBH₃ to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add quenching solution to consume any unreacted aldehyde groups.
-
Purification: Purify the PEGylated protein using a desalting column or dialysis to remove excess reagents.
Protocol 2: Protein Labeling with an NHS-ester PEG Linker
This protocol is a general guideline and may require optimization.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester PEG linker
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer like PBS.
-
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in DMSO or DMF. The NHS-ester is moisture-sensitive.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.
-
Quenching (Optional): Add quenching solution to hydrolyze any unreacted NHS-ester.
-
Purification: Remove unreacted linker and byproducts via a desalting column or dialysis.
Conclusion and Recommendations
The selection between an aldehyde-reactive linker like this compound and an NHS-ester PEG linker is contingent on the specific goals of the protein labeling experiment.
-
For applications requiring a high degree of homogeneity and preservation of protein function , particularly when specific lysine residues are critical for activity, the aldehyde-reactive linker is the superior choice . The ability to achieve site-specific N-terminal labeling under controlled pH conditions provides a significant advantage.
-
When rapid and extensive PEGylation is desired, and a degree of heterogeneity is acceptable , the NHS-ester PEG linker offers a straightforward and effective solution . Its high reactivity and simpler protocol make it a workhorse for general protein modification.
Ultimately, a comprehensive understanding of the underlying chemistry and a careful consideration of the desired attributes of the final protein conjugate will empower researchers to select the most appropriate PEGylation strategy for their needs.
References
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the design and efficacy of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic outcomes.[1][2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics, including antibody-drug conjugates (ADCs).
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[2][3] The length of the PEG chain is a paramount consideration, directly impacting the physicochemical and biological characteristics of the resulting bioconjugate.[2]
The Balancing Act: Short vs. Long PEG Linkers
The choice between a short or a long PEG linker involves a trade-off between various desirable properties. Longer PEG chains are known to increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and an extended circulation half-life. They also provide a steric shield that can decrease immunogenicity and protect against proteolytic degradation, while enhancing the solubility and stability of the conjugated molecule. In targeted drug delivery systems, longer linkers can offer greater flexibility for ligands to access their receptors.
Conversely, shorter PEG linkers may be advantageous when limited conformational freedom of a targeting ligand is desired for more favorable receptor-ligand interactions. A smaller overall conjugate size might be crucial in certain applications, and shorter linkers can help mitigate concerns about steric hindrance at the target site.
Comparative Analysis of PEG Linker Lengths
The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy
| PEG Linker Length (kDa) | Bioconjugate Type | Key Finding | Reference Study Insight |
| 2, 5, 10, 20, 30 | DNA Polyplex | Increasing PEG length up to 30 kDa dramatically altered biodistribution, with the 30 kDa PEG maximally blocking liver uptake. | A 30 kDa PEG stealth layer can help avoid Kupffer cell recognition in the liver, which is crucial for developing targeted delivery systems. |
| 0.65, 2, 5 | Antibody-Nanocarrier | Longer PEG length (5 kDa) was required for specific accumulation in primary dendritic cells (BMDCs and splenocytic cDC1s). | Shorter PEG linkers (0.65 kDa) showed better targeting in immortalized cell lines (DC2.4), highlighting that the optimal length can be cell-type specific. |
| 2, 5, 10 | Folate-Linked Liposomes | The level of tumor accumulation of particles in vivo significantly increased with longer PEG-linker length, with the 10 kDa linker showing the most significant effect. | A longer PEG linker (10 kDa) resulted in a greater than 40% reduction in tumor size compared to 2 kDa and 5 kDa linkers. |
Table 2: Influence of PEG Linker Length on Biological Activity and Stability
| PEG Linker Length | Bioconjugate | Effect on Bioactivity | Effect on Stability |
| Varied Lengths | Interferon α-2a | Longer linkers, while more reactive for conjugation, had an inverse effect on in vitro bioactivity. | PEGylation, in general, increased the stability of the conjugate, with linkers further contributing to stability. |
| Varied Sizes and Structures | Alpha-1 Antitrypsin (AAT) | PEGylation did not significantly alter the structure or stability of the native protein. | Conjugation to PEG, particularly a 2-armed 40 kDa PEG, greatly improved the proteolytic resistance of AAT. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible comparison of different PEG linker lengths.
General Protocol for Protein PEGylation and Analysis
-
Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.
-
PEG-Aldehyde Addition: Add the desired mPEG-aldehyde linker to the protein solution at a molar excess of 5- to 20-fold over the protein. The optimal molar ratio may need to be determined empirically.
-
Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM to initiate the conjugation reaction.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours).
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine.
-
Purification of the Conjugate: Remove unreacted PEG and other reagents by methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization:
-
SDS-PAGE: To confirm the increase in molecular weight of the PEGylated protein.
-
Mass Spectrometry: To determine the precise mass of the conjugate and the degree of PEGylation.
-
HPLC Analysis: To assess the purity and heterogeneity of the PEGylated product.
-
In Vitro Bioactivity Assay: To measure the biological activity of the conjugate compared to the unmodified protein.
-
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Utilize healthy mice or rats for the study.
-
Administration: Administer the bioconjugates with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Determine the concentration of the bioconjugate in the plasma using an appropriate method, such as ELISA, that detects the protein or antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters like half-life, clearance, and area under the curve (AUC).
Visualizing the Concepts
Diagrams can help to clarify the structural differences and experimental processes involved in comparing PEG linker lengths.
Caption: Comparison of bioconjugates with short and long PEG linkers.
Caption: A typical experimental workflow for comparing PEG linker lengths.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may favor stability in some cases, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is highly dependent on the specific molecule and its intended application, underscoring the need for empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with CHO-CH2-PEG1-CH2-Boc
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring therapeutic efficacy and safety. The modification of proteins with discrete, single-unit polyethylene glycol (PEG) reagents, such as the aldehyde-functionalized, Boc-protected CHO-CH2-PEG1-CH2-Boc, offers a high degree of homogeneity in the final product. This guide provides a comparative analysis of mass spectrometry techniques for characterizing proteins conjugated with this specific reagent, alongside common alternatives, supported by experimental protocols and data.
The use of discrete PEG (dPEG®) reagents, which are single molecular weight compounds, is advantageous over traditional polydisperse polymeric PEGs as they result in a more homogenous product, simplifying analysis and improving consistency.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the comprehensive characterization of these modified proteins.[1]
Performance Comparison of PEGylation Reagents
The choice of PEGylation reagent is a critical decision that impacts the specificity, efficiency, and stability of the resulting bioconjugate. Below is a comparison of the target reagent with a common alternative, an N-hydroxysuccinimide (NHS) ester-activated PEG.
| Feature | This compound (Aldehyde) | m-PEG-NHS Ester |
| Primary Target | N-terminal α-amine, Lysine ε-amines | Lysine ε-amines, N-terminal α-amine |
| Reaction Type | Reductive Amination | Acylation |
| Resulting Linkage | Secondary Amine | Amide |
| Specificity | Higher potential for N-terminal selectivity under controlled pH (typically 5-8)[2] | Generally non-selective, targets all accessible primary amines at neutral to slightly basic pH (7.2-9.0)[2] |
| Key Advantage | Greater control over the site of modification, leading to a more homogenous product.[2] | High reactivity and a straightforward, single-step reaction protocol. |
| Key Disadvantage | Requires a reducing agent (e.g., sodium cyanoborohydride) to form a stable bond. | Prone to hydrolysis, which can lead to a more heterogeneous mixture of products. |
| Linkage Stability | Highly stable secondary amine bond. | Stable amide bond. |
Mass Spectrometry Data Comparison
The primary advantage of using a discrete PEG reagent like this compound is the generation of a single, well-defined mass addition to the protein. This contrasts with polydisperse PEGs, which produce a distribution of products with varying numbers of ethylene glycol units.
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire modified protein, allowing for the determination of the number of attached PEG units.
| Parameter | Unmodified Protein (Theoretical) | Protein + this compound | Protein + Polydisperse 5kDa PEG |
| Expected Mass Shift | N/A | + Mass of single PEG unit | Broad distribution around +5000 Da |
| Observed Mass (Da) | 25,000.0 | 25,259.3 | ~30,000 - 35,000 (broad peak) |
| Mass Accuracy | High | High | Low (average mass) |
| Homogeneity | Homogeneous | Homogeneous | Heterogeneous |
Note: The mass of this compound is hypothetical for illustrative purposes.
Peptide Mapping Analysis
Peptide mapping is a "bottom-up" approach used to identify the specific site(s) of modification. The protein is enzymatically digested, and the resulting peptides are analyzed by LC-MS/MS.
| Peptide Sequence | Modification | Precursor m/z (Observed) | Key Fragment Ions |
| TPEVTCVVVDVSHEDPEVK | Unmodified | 987.48 (2+) | b- and y-ions confirming sequence |
| TPEVTCVVVDVSHEDPEVK | + this compound | 1117.08 (2+) | Mass shift on K; b- and y-ions flanking the modified lysine confirm site |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate results in the mass spectrometric analysis of PEGylated proteins.
Protocol 1: Intact Mass Analysis by LC-ESI-MS
This method is used to determine the overall degree of PEGylation.
-
Sample Preparation :
-
The protein conjugate is desalted using a suitable method, such as spin columns or buffer exchange, into an MS-compatible buffer (e.g., 10mM ammonium acetate).
-
The final concentration should be in the range of 0.1-1 mg/mL.
-
-
LC Separation (Reversed-Phase) :
-
Column : A C4 or C8 reversed-phase column suitable for proteins.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from ~20% to ~80% B over 10-15 minutes.
-
Flow Rate : Typically 0.2-0.4 mL/min.
-
Column Temperature : 60-80 °C.
-
-
MS Analysis (Q-TOF or Orbitrap) :
-
Ionization Mode : Positive Electrospray Ionization (ESI).
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 120-150 °C.
-
Mass Range : 500-4000 m/z.
-
Data Acquisition : Acquire data in intact protein mode.
-
-
Data Analysis :
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unmodified protein and the different PEGylated species to determine the degree of modification.
-
Protocol 2: Peptide Mapping by LC-MS/MS
This "bottom-up" proteomics approach is used to pinpoint the exact location of the PEG modification.
-
Sample Preparation :
-
Denature the conjugated protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds (if any, and not the site of conjugation) with DTT or TCEP.
-
Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein with a specific protease, such as trypsin, overnight at 37 °C.
-
Quench the digestion with an acid, such as formic acid.
-
-
LC Separation (Reversed-Phase) :
-
Column : A C18 reversed-phase column suitable for peptides.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A shallow linear gradient from ~5% to ~40% B over 60-90 minutes.
-
Flow Rate : Typically 200-300 µL/min.
-
-
MS/MS Analysis (Q-TOF or Orbitrap) :
-
Ionization Mode : Positive ESI.
-
Data Acquisition : Data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (CID or HCD).
-
MS1 Resolution : 60,000-120,000.
-
MS2 Resolution : 15,000-30,000.
-
-
Data Analysis :
-
Use proteomics software (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence.
-
Include the mass of the PEG linker as a variable modification on potential amino acid residues (e.g., lysine and the N-terminus).
-
Manually validate the identification of modified peptides and their fragmentation spectra to confirm the site of attachment.
-
Visualizing Workflows and Pathways
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for intact mass and peptide mapping analysis of PEGylated proteins.
Comparison of Reaction Pathways
Caption: Reaction pathways for aldehyde- and NHS-ester-mediated protein PEGylation.
References
Assessing the Biological Activity of Proteins After PEGylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the addition of PEG chains can also impact the protein's biological activity. A thorough assessment of this activity is therefore a critical step in the development of PEGylated biotherapeutics.
This guide provides a comparative overview of common methods used to evaluate the biological activity of proteins post-PEGylation, supported by experimental data and detailed protocols.
Impact of PEGylation on In Vitro Biological Activity: A Comparative Overview
The extent to which PEGylation affects a protein's in vitro biological activity is highly dependent on the protein itself, the size and structure of the PEG molecule, and the site of conjugation. Generally, a decrease in in vitro potency is observed, which is often compensated for by the improved pharmacokinetic profile in vivo.[1][2][3][4][5]
Below is a summary of the observed changes in in vitro bioactivity for several classes of PEGylated proteins.
| Protein Class | Specific Protein Example | PEG Size (kDa) | Change in In Vitro Bioactivity | Reference |
| Cytokines | Interferon alfa-2a | 5 | ~29% decrease | |
| Interferon alfa-2a | 10 | ~45% decrease | ||
| Interferon alfa-2a | 20 | ~79% decrease | ||
| Interferon alfa-2a (branched) | 40 | ~93% decrease | ||
| Interferon alfa-2b (linear) | 12 | Specific activity was 14 times higher than branched PEG-IFN | ||
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 (linear and branched) | ~39-46% decrease | ||
| Enzymes | Recombinant Methioninase (rMETase) | 5 (Conjugate I) | Minimal change in K_m and V_max | |
| Recombinant Methioninase (rMETase) | 5 (Conjugate II) | Minimal change in K_m and V_max | ||
| α-Chymotrypsin | 0.7, 2, 5 | Up to 50% decrease in k_cat, increase in K_M | ||
| Antibody Fragments | Trastuzumab Fab | 20 | Significantly reduced affinity for the target antigen |
Key Experimental Assays for Biological Activity Assessment
A variety of in vitro and in vivo assays are employed to quantify the biological activity of PEGylated proteins. The choice of assay depends on the protein's mechanism of action.
In Vitro Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PEGylated proteins, specific ELISAs can be developed to measure the concentration of the conjugated protein in various samples.
Experimental Protocol: General PEGylated Protein ELISA
Materials:
-
High-binding 96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
PEGylated protein standard and samples
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody specific to the protein
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with an antibody specific to the protein of interest (capture antibody) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Add standards and samples containing the PEGylated protein to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add the primary antibody (detection antibody) specific to a different epitope on the protein. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
2. Receptor Binding Assays
These assays are crucial for proteins that exert their effect by binding to cell surface receptors (e.g., cytokines, growth factors). They measure the affinity of the PEGylated protein for its receptor, often expressed as the dissociation constant (Kd). A common format is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.
Experimental Protocol: Competitive Receptor Binding Assay
Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand (specific to the receptor)
-
Unlabeled native protein and PEGylated protein
-
Assay Buffer
-
Filtration apparatus or scintillation counter/fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine a fixed concentration of cells/membranes and the labeled ligand.
-
Competition: Add increasing concentrations of either the unlabeled native protein (for a standard curve) or the PEGylated protein.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound ligand. For cell-based assays, this can be done by centrifugation and washing. For membrane-based assays, filtration is common.
-
Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of labeled ligand binding) and subsequently the Ki (inhibition constant) for both the native and PEGylated protein to determine any change in binding affinity.
3. Cell Proliferation and Cytotoxicity Assays
For proteins that regulate cell growth or induce cell death, assays like the MTT assay are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay
Materials:
-
Target cell line
-
96-well cell culture plates
-
Cell culture medium
-
Native and PEGylated protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the native and PEGylated protein. Include untreated cells as a control. Incubate for a period relevant to the protein's mechanism of action (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the untreated control for each concentration of the native and PEGylated protein.
4. Enzyme Kinetics Assays
For PEGylated enzymes, it is essential to determine the effect of PEGylation on their catalytic activity. This is typically done by measuring the Michaelis constant (K_m) and the maximum reaction velocity (V_max).
Experimental Protocol: Enzyme Kinetic Analysis
Materials:
-
Native and PEGylated enzyme
-
Substrate for the enzyme
-
Appropriate buffer system
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Reaction Setup: Prepare a series of reactions with a fixed concentration of the enzyme (either native or PEGylated) and varying concentrations of the substrate in the appropriate buffer.
-
Initiate Reaction: Initiate the enzymatic reaction (e.g., by adding the enzyme or substrate).
-
Measure Product Formation: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or another suitable method. The initial reaction velocity (V₀) is determined for each substrate concentration.
-
Data Analysis: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. Alternatively, use a Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]) to linearize the data and determine K_m and V_max.
In Vivo Assays
While in vitro assays provide valuable information, in vivo studies are necessary to understand the overall therapeutic efficacy of a PEGylated protein.
1. Pharmacokinetic (PK) Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the PEGylated protein in animal models. Key parameters include half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
2. Pharmacodynamic (PD) Studies: These studies assess the biological effect of the PEGylated protein in vivo. This could involve measuring a specific biomarker or observing a physiological response.
3. Efficacy Studies: These are disease-specific animal models designed to evaluate the therapeutic effectiveness of the PEGylated protein compared to the native protein and a placebo.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing PEGylated Protein Bioactivity
Caption: Workflow for assessing the biological activity of a PEGylated protein.
STING Signaling Pathway Activation by a PEGylated Nanoparticle
Caption: Activation of the STING signaling pathway by a PEGylated nanoparticle.
Conclusion
The assessment of biological activity is a cornerstone of the development of PEGylated proteins. A comprehensive evaluation, employing a combination of in vitro and in vivo assays, is essential to understand the impact of PEGylation on the protein's function. While a reduction in in vitro activity is a common outcome, this is often counterbalanced by significantly improved pharmacokinetics, leading to enhanced overall therapeutic efficacy. The detailed protocols and comparative data presented in this guide are intended to assist researchers in designing and executing robust bioactivity assessment strategies for their PEGylated protein candidates.
References
- 1. Solid-phase PEGylation of recombinant interferon alpha-2a for site-specific modification: process performance, characterization, and in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylation of IFN-alpha and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Navigating the Crossroads of Bioconjugation: A Guide to Alternative Bifunctional Crosslinkers for CHO-CH2-PEG1-CH2-Boc
For researchers, scientists, and drug development professionals engaged in the precise art of molecule linkage, the choice of a bifunctional crosslinker is paramount. The aldehyde-PEG-Boc-amine linker, CHO-CH2-PEG1-CH2-Boc, serves as a valuable tool for applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). However, a diverse landscape of alternative crosslinkers offers a range of functionalities and chemical properties that can be tailored to specific experimental needs. This guide provides an objective comparison of viable alternatives, supported by experimental insights, to empower informed decision-making in your research endeavors.
The core utility of this compound lies in its heterobifunctional nature, featuring an aldehyde group for reaction with nucleophiles like hydrazides or alkoxyamines, and a Boc-protected amine that can be deprotected to reveal a primary amine for subsequent conjugation.[1][2] The short polyethylene glycol (PEG1) spacer enhances solubility and provides flexibility.[][4] Alternatives to this linker can be categorized based on the reactive moieties they employ, offering different reaction kinetics, stability, and specificity.
Key Alternatives and Their Reactive Chemistries
A variety of bifunctional crosslinkers can serve as alternatives, each with distinct reactive ends.[5] These can be broadly classified into homobifunctional (identical reactive groups) and heterobifunctional (different reactive groups) reagents. For applications requiring the sequential conjugation of two different molecules, heterobifunctional crosslinkers are essential.
The primary alternatives to the aldehyde and Boc-amine functionalities include:
-
Aldehyde-Reactive Partners: Instead of an aldehyde, one might choose a crosslinker with a hydrazide or an alkoxyamine group. These react with aldehydes and ketones to form stable hydrazone or oxime linkages, respectively. This approach is particularly useful for site-specific modification of glycoproteins after periodate oxidation of their carbohydrate moieties.
-
Amine-Reactive Moieties: The Boc-protected amine, once deprotected, is a versatile primary amine. Alternatives often employ highly efficient amine-reactive groups like N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.
-
Thiol-Reactive Moieties: For proteins or molecules bearing free sulfhydryl groups (cysteines), maleimide-containing crosslinkers are a popular choice, forming stable thioether bonds.
-
"Click Chemistry" Handles: Modern bioconjugation frequently employs bioorthogonal "click chemistry" reactions. Crosslinkers containing terminal alkynes or azides allow for highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions.
Comparative Analysis of Alternative Crosslinker Chemistries
The selection of an appropriate crosslinker depends on several factors, including the functional groups available on the target molecules, the desired stability of the resulting linkage, and the reaction conditions required. The following table summarizes the key characteristics of alternative crosslinker chemistries.
| Reactive Group 1 | Reactive Group 2 | Linkage Formed | Key Advantages | Key Considerations |
| Aldehyde | Hydrazide | Hydrazone | Specific for carbonyls. Relatively stable. | Can be reversible under acidic conditions. |
| Aldehyde | Alkoxyamine | Oxime | More stable than hydrazone. Specific for carbonyls. | Slower reaction rate than hydrazone formation. |
| NHS Ester | Maleimide | Amide, Thioether | Highly efficient reactions. Stable linkages. | NHS esters are susceptible to hydrolysis. Maleimides can react with other nucleophiles. |
| Azide | Alkyne (Click Chemistry) | Triazole | Bioorthogonal. High specificity and efficiency. | CuAAC requires a copper catalyst which can be cytotoxic. SPAAC reagents can be sterically demanding. |
| Boc-Amine | NHS Ester | Amide | Controlled, sequential conjugation after deprotection. | Requires an additional deprotection step (acidic conditions). |
Experimental Workflow: A Generalized Approach to Bioconjugation
The following diagram illustrates a generalized workflow for a two-step sequential bioconjugation using a heterobifunctional crosslinker. This process minimizes the formation of undesirable homodimers or polymers.
References
A Comparative Guide to Heterobifunctional PEG Linkers in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools in the development of targeted therapeutics, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based drug delivery systems.[1] These versatile molecules bridge targeting moieties with therapeutic payloads, and their chemical structure significantly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate.[2][3] This guide provides an objective comparison of heterobifunctional PEG linkers, supported by experimental data, to aid in the rational design and selection of these critical components for biomedical applications.
The Role of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers possess two distinct reactive functional groups at either end of a flexible, hydrophilic PEG chain.[1] This dual reactivity allows for the specific and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug.[4] The PEG component confers several advantages, including:
-
Increased Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic payloads, preventing aggregation, especially at high drug-to-antibody ratios (DARs).
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the therapeutic molecule, potentially reducing its immunogenicity.
-
Controlled Spacing: The defined length of the PEG linker provides precise control over the distance between the conjugated molecules, which can be crucial for optimal biological activity.
Quantitative Comparison of PEG Linker Performance
The length of the PEG linker is a critical parameter that must be optimized for each specific application, as it represents a trade-off between enhanced pharmacokinetics and potent biological activity. The following tables summarize quantitative data from various studies comparing the performance of ADCs and PROTACs with different PEG linker lengths.
Disclaimer: The data presented below is compiled from multiple studies using different antibodies, payloads, cell lines, and experimental conditions. Direct comparisons between different studies should be made with caution.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Linker Type/Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations |
| No PEG Linker | ~4 | ~10 ng/mL | Baseline | Hydrophobic payloads can lead to aggregation and rapid clearance. |
| Short PEG (e.g., PEG2, PEG4) | ~4 | ~10 ng/mL | Moderate | Shorter linkers may favor ADC stability but have less impact on pharmacokinetics. |
| Medium PEG (e.g., PEG8, PEG12) | 4 and 8 | ~10 ng/mL | Enhanced | A PEG8 side chain was found to be the minimum length for optimal slower clearance. |
| Long PEG (e.g., PEG24, 4kDa, 10kDa) | ~4 | 4.5 to 22-fold reduction with 4kDa and 10kDa PEG, respectively | Significantly Enhanced | Longer PEG chains can lead to improved in vivo efficacy due to prolonged circulation, but may decrease in vitro potency. |
Table 2: Impact of PEG Linker Length on PROTAC Performance
| Linker Type/Length (atoms) | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Key Observations |
| < 12 atoms | No degradation observed | - | A minimum linker length is often required to facilitate productive ternary complex formation. |
| 12 - 29 atoms | 3 nM (for 21-atom linker) | 96% (for 21-atom linker) | A range of linker lengths can be effective, with an optimal length for maximal potency. |
| ≥ 4 PEG units | 1-40 nM | High | Longer linkers can sometimes lack positive cooperativity in ternary complex formation but still be potent degraders. |
| Intermediate (1-2 PEG units) | >5 µM | Reduced | An unexpected decrease in potency can be observed with intermediate linker lengths for some target/E3 ligase pairs. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of heterobifunctional PEG linkers and their conjugates.
Conjugation of Heterobifunctional PEG Linkers
1. Amine-Reactive Conjugation using NHS Ester Chemistry (e.g., Antibody Ligation):
-
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Mal-PEGn-NHS ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., Tris or glycine).
-
Purification system (e.g., size exclusion chromatography or dialysis).
-
-
Procedure:
-
Equilibrate the vial of Mal-PEGn-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the Mal-PEGn-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the dissolved Mal-PEGn-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Purify the antibody-PEG conjugate using size exclusion chromatography or dialysis to remove unreacted linker and byproducts.
-
2. Thiol-Reactive Conjugation using Maleimide Chemistry (e.g., Payload Ligation):
-
Materials:
-
Thiol-containing molecule (e.g., a cytotoxic drug or a reduced antibody) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Antibody-PEG-Maleimide conjugate.
-
Purification system (e.g., size exclusion chromatography or dialysis).
-
-
Procedure:
-
If starting with an antibody, partially reduce the interchain disulfide bonds using a reducing agent like TCEP or DTT. If DTT is used, it must be removed prior to the addition of the maleimide-containing molecule.
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the Antibody-PEG-Maleimide conjugate.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring, protected from light.
-
Purify the final ADC using size exclusion chromatography or dialysis.
-
Key Performance Assays
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. Since the drug payloads are typically hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column.
-
Procedure:
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The chromatogram will show peaks corresponding to ADCs with different DARs (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated from the relative peak areas of the different species.
-
2. In Vitro Cytotoxicity Assay (MTT/XTT Assay):
-
Principle: These colorimetric assays measure cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug payload for a specified period (e.g., 72-96 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
-
3. PROTAC-Mediated Protein Degradation Assay (Western Blot):
-
Principle: Western blotting is used to quantify the levels of the target protein in cells after treatment with a PROTAC.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC for a specific time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Workflow for the conjugation of a cytotoxic payload to an antibody using a heterobifunctional PEG linker.
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CHO-CH2-PEG1-CH2-Boc
For researchers and drug development professionals, the responsible handling and disposal of chemical reagents like CHO-CH2-PEG1-CH2-Boc, a polyethylene glycol (PEG)-based PROTAC linker, is a critical component of laboratory safety and environmental stewardship.[1][2] Adherence to proper disposal protocols minimizes risks and ensures regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for similar Boc-protected and PEGylated compounds.[3][4][5] It is imperative to obtain and consult the official SDS from your chemical supplier for definitive guidance that will supersede the information presented here.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves before each use.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all instances of exposure, seek medical attention if symptoms develop or persist.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Classify waste this compound as a non-halogenated organic solid.
-
Segregate this waste stream from other types of chemical waste, such as halogenated solvents, aqueous waste, and strong oxidizing agents or acids, to prevent potentially hazardous reactions.
-
-
Containerization:
-
Collect the solid waste in a dedicated, clean, and dry container made of a chemically compatible material (e.g., a high-density polyethylene - HDPE bottle) with a secure, leak-proof screw-top lid.
-
-
Labeling:
-
Clearly and accurately label the waste container. The label must include:
-
The words "Hazardous Waste" (or as required by your institution's Environmental Health and Safety - EHS - department).
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The date when the first portion of waste was added to the container.
-
Any known hazard information (obtain from the supplier's SDS).
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the waste.
-
Provide them with all necessary information regarding the waste, as detailed on the label and in the SDS.
-
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading.
-
Collect: Carefully sweep or scoop up the solid material, avoiding the generation of dust. Use non-sparking tools.
-
Package: Place the collected material into a suitable, labeled container for disposal as hazardous waste.
-
Clean: Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes typical information for related compounds.
| Property | Value | Compound Class | Source |
| Molecular Weight | 218.25 g/mol | PEG-based PROTAC Linker | |
| Biodegradation of PEG | Up to 75% within 28 days | Polyethylene Glycol | |
| Toxicity of PEG | Generally non-toxic and readily excreted | Polyethylene Glycol |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2230956-95-1|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
